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  • Product: 2-Chloro-4-methoxypyridine hydrochloride
  • CAS: 1951441-96-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-4-methoxypyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Chloro-4-methoxypyridine (CAS No. 17228-69-2), a versatile heterocyclic intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-4-methoxypyridine (CAS No. 17228-69-2), a versatile heterocyclic intermediate. We will delve into its physicochemical properties, spectral characteristics, reactivity, and its significant role as a building block in the synthesis of pharmaceuticals, agrochemicals, and novel materials. While the specified CAS number corresponds to the free base, this guide will also address the properties and handling of its hydrochloride salt form, a common variant in synthetic chemistry.

Core Physicochemical and Spectroscopic Properties

2-Chloro-4-methoxypyridine is a substituted pyridine derivative with a unique electronic profile that makes it a valuable synthon.[1][2] The chlorine atom at the 2-position acts as a good leaving group, while the methoxy group at the 4-position influences the electron density of the aromatic ring.[1][2]

Physicochemical Data
PropertyValueSource(s)
CAS Number 17228-69-2[3]
Molecular Formula C₆H₆ClNO[3]
Molecular Weight 143.57 g/mol [3]
Appearance Light yellow liquid[2]
Boiling Point 224-225 °C (lit.)
Density 1.258 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.5400 (lit.)
Purity Typically ≥97-98%[1][4]
Structural and Spectroscopic Identifiers

The structural identity of 2-Chloro-4-methoxypyridine is confirmed through various spectroscopic and analytical techniques.

IdentifierValueSource(s)
SMILES COc1ccnc(Cl)c1
InChI 1S/C6H6ClNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3[4]
InChI Key PMTPFBWHUOWTNN-UHFFFAOYSA-N[4]
MDL Number MFCD02093951[4]

While specific spectral data from the search results is for the related compound 2-Chloro-4-methoxypyrimidine, it provides an indication of the types of analyses available for such heterocyclic compounds, including 13C NMR, GC-MS, ATR-IR, and FT-Raman.[5] For 2-Chloro-4-methoxypyridine, similar characterization data would be available from suppliers.[6]

The Hydrochloride Salt: 2-Chloro-4-methoxypyridine HCl

The user's query specifically mentioned the hydrochloride salt. While the provided CAS number is for the free base, the hydrochloride salt is a common and often preferred form for handling and storage due to its increased stability and crystallinity.

Expected Property Changes for the Hydrochloride Salt:

  • Physical Form: Likely a solid or crystalline powder, in contrast to the liquid free base.

  • Solubility: Expected to have higher solubility in polar protic solvents like water and alcohols.

  • Melting Point: Will have a distinct and likely higher melting point compared to the boiling point of the free base.

  • Stability: Generally more stable and less prone to degradation during storage.

For comparison, the related compound 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is a white to off-white powder and is soluble in water.[7]

Synthesis and Reactivity

Synthetic Pathways

2-Chloro-4-methoxypyridine can be synthesized through several routes:

  • From the reaction of 2-chloro-4-nitropyridine with sodium methoxide.

  • Starting from 4-methoxy-2(1H)-pyridone.

  • Beginning with 4-nitropyridine N-oxide.

A related synthesis for a similar compound, 2-chloromethylpyridine hydrochloride, involves a multi-step process starting from 2-methylpyridine, proceeding through an N-oxide intermediate, followed by rearrangement, hydrolysis, and final chlorination with thionyl chloride.[8]

Key Reactivity and Synthetic Utility

The chemical behavior of 2-Chloro-4-methoxypyridine is dominated by the interplay between the chloro and methoxy substituents.[2]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the 2-position for nucleophilic attack. This makes the chlorine atom a good leaving group, allowing for the introduction of various nucleophiles. In SNAr reactions, a chloro-substituent is generally a better leaving group than a bromo-substituent.[9]

  • Palladium-Catalyzed Cross-Coupling Reactions: This compound is a valuable substrate for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2][9] These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, essential in the synthesis of complex molecules. In these reactions, the reactivity trend is typically Br > Cl, meaning the chloro-analogue may require more active catalyst systems or harsher conditions.[9]

The presence of both chloro and methoxy groups is a common and beneficial feature in drug discovery, influencing intermolecular interactions and overall molecular properties.[10]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Hazards (H315, H319, H335) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Ventilated Area (Fume Hood) B->C D Avoid Inhalation, Skin & Eye Contact C->D E Store Properly (Cool, Dry, Tightly Sealed) D->E F Wash Hands Thoroughly E->F

Caption: Standard workflow for the safe handling of chemical reagents.

References

  • ChemBK. (2024, April 9). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride.
  • Apollo Scientific. (2023, July 6). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Safety Data Sheet.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074.
  • Sigma-Aldrich. 2-Chloro-4-methoxypyridine 97%.
  • Fisher Scientific. (2024, March 15). SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 10). 2-Chloro-4-methoxypyridine: A Versatile Synthon for Fine Chemical Synthesis.
  • ChemicalBook. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET - 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride.
  • Capot Chemical. (2011, September 23). MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
  • J&K Scientific. 2-Chloro-4-methoxypyridine | 17228-69-2.
  • Google Patents. (CN103232389A). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Benchchem. A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4.
  • MilliporeSigma. 2-Chloro-4-methoxypyridine | 17228-69-2.
  • Expert Insights. (2025, October 15). Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility.
  • ChemicalBook. (2025, July 14). 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride | 153259-31-5.
  • Santa Cruz Biotechnology. 2-Chloro-4-methoxypyridine | CAS 17228-69-2.
  • BLD Pharm. 17228-69-2|2-Chloro-4-methoxypyridine.
  • MilliporeSigma. 2-(Chloromethyl)-4-methoxypyridine hydrochloride | 62734-08-1.
  • PubChem. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935.
  • Google Patents. (CN111056992A). Synthetic method of 2-chloromethylpyridine hydrochloride.
  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.

Sources

Foundational

Thermodynamic Solubility and Solvation Dynamics of 2-Chloro-4-methoxypyridine Hydrochloride in Organic Solvents

Executive Summary As a Senior Application Scientist, navigating the phase behavior of heterocyclic building blocks is a foundational step in optimizing synthetic routes and downstream pharmaceutical processing. 2-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, navigating the phase behavior of heterocyclic building blocks is a foundational step in optimizing synthetic routes and downstream pharmaceutical processing. 2-Chloro-4-methoxypyridine is a highly versatile intermediate, frequently employed in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[1]. While the free base form exhibits broad solubility across various organic media[2], its conversion to the hydrochloride salt drastically alters its physicochemical profile. This technical guide provides an in-depth analysis of the thermodynamic solubility of 2-Chloro-4-methoxypyridine hydrochloride, detailing the mechanistic causality behind solvent selection, and establishing a self-validating experimental protocol for accurate solubility determination.

Physicochemical Foundations of Pyridinium Salts

The fundamental shift in solubility between the free base (CAS: 17228-69-2) and its hydrochloride salt (CAS: 1951441-96-5)[3] is governed by lattice energy and solvation thermodynamics. The free base is a neutral, moderately polar molecule that readily dissolves in a wide range of organic solvents, including ethyl acetate, toluene, and diethyl ether.

However, protonation of the pyridine nitrogen generates a pyridinium cation paired with a chloride anion, forming a rigid ionic crystal lattice. To dissolve this salt, a solvent must provide sufficient solvation energy to overcome the lattice energy. This is achieved primarily through ion-dipole interactions and hydrogen bonding. Consequently, the hydrochloride salt becomes highly soluble in water and polar protic solvents, while remaining largely insoluble in non-polar organic media.

Solvation Mechanics and Solvent Selection

The solubility of pyridinium hydrochlorides in organic solvents is not strictly binary; it is dictated by the solvent's dielectric constant ( ϵ ) and its capacity to act as a hydrogen-bond donor or acceptor.

Solvation A 2-Chloro-4-methoxypyridine HCl Crystal Lattice B Protic Solvents (e.g., EtOH) High Dielectric Constant A->B C Aprotic Solvents (e.g., Ether) Low Dielectric Constant A->C D Ion-Dipole Interactions & Hydrogen Bonding B->D E Insufficient Solvation Energy C->E F High Solubility (Lattice Dissociation) D->F G Low/Insoluble (Lattice Intact) E->G

Caption: Solvation dynamics of pyridinium hydrochloride lattices in protic vs. aprotic media.

For instance, pyridine hydrochlorides demonstrate high solubility in ethanol (approx. 50 mg/mL)[4] and chloroform[5]. Chloroform, despite possessing a relatively low dielectric constant, dissolves these salts effectively because its weakly acidic C-H bond forms stabilizing hydrogen bonds with the chloride anion, effectively shielding the ion pair. Conversely, solvents lacking hydrogen-bonding capabilities fail to disrupt the crystal lattice[6].

Table 1: Comparative Solubility Profile (Qualitative & Quantitative Estimates)

SolventDielectric Constant ( ϵ )Free Base SolubilityHydrochloride Salt SolubilityMechanistic Rationale
Water 80.1Low / InsolubleHigh (>500 mg/mL)Strong ion-dipole & H-bonding easily overcomes lattice energy.
Methanol / Ethanol 32.7 / 24.5HighSoluble (~50 mg/mL)Protic nature stabilizes the Cl⁻ anion via H-bonding.
Chloroform (CHCl₃) 4.8HighSolubleWeakly acidic C-H bond forms H-bonds with chloride.
Dimethyl Sulfoxide (DMSO) 46.7HighSolubleHigh polarity stabilizes the pyridinium cation.
Diethyl Ether 4.3HighInsolubleLack of H-bond donors and low polarity fails to break lattice.
Hexane 1.9HighInsolublePurely non-polar; zero solvation energy for ions.

Methodology: Self-Validating Solubility Assessment

In pharmaceutical development, taking solubility data at face value is a critical risk. A robust protocol must be a self-validating system that employs orthogonal analytical techniques to confirm results and rule out artifacts like solvent entrapment or impurity dissolution. The following protocol utilizes the isothermal shake-flask method, cross-validated by both High-Performance Liquid Chromatography (HPLC) and gravimetric analysis.

G N1 Solid 2-Chloro-4-methoxypyridine HCl N2 Solvent Addition & Equilibration (Isothermal Shake-Flask, 24h) N1->N2 Excess Solid N3 Phase Separation (Ultracentrifugation) N2->N3 Saturated Slurry N4 Supernatant Analysis (HPLC-UV Quantification) N3->N4 Aliquot 1 N5 Gravimetric Cross-Validation (Solvent Evaporation) N3->N5 Aliquot 2 N6 Data Reconciliation (Self-Validating Output) N4->N6 Concentration Data N5->N6 Mass Balance Data

Caption: Self-validating experimental workflow for thermodynamic solubility determination.

Step-by-Step Protocol

Step 1: Preparation of Saturated Slurry

  • Action: Add 500 mg of 2-Chloro-4-methoxypyridine hydrochloride to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Causality: To measure thermodynamic (equilibrium) solubility rather than kinetic solubility, an excess of the solid must be present to ensure the solution is fully saturated.

Step 2: Isothermal Equilibration

  • Action: Agitate the vial on an orbital shaker at 300 RPM at a constant temperature (e.g., 25.0 ± 0.1 °C) for 24 hours.

  • Causality: A 24-hour window ensures that the dissolution-precipitation dynamic reaches a steady state, eliminating supersaturation artifacts.

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation prevents the filter from clogging, while the PTFE membrane ensures no undissolved micro-crystals pass into the analytical aliquots.

Step 4: Orthogonal Analysis (The Self-Validating Step)

  • Path A (HPLC-UV): Dilute a precise aliquot of the supernatant into the mobile phase. Quantify the concentration against a multi-point calibration curve of a certified reference standard. This confirms the chemical purity and exact concentration of the dissolved active species.

  • Path B (Gravimetric): Transfer a secondary 1.0 mL aliquot of the supernatant to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by lyophilization. Weigh the residual solid to determine the total dissolved mass.

Step 5: Data Reconciliation

  • Action: Compare the HPLC concentration with the gravimetric mass.

  • Causality: If the gravimetric mass is significantly higher (>5% variance), it indicates either solvent entrapment in the dried crystal or the dissolution of highly soluble impurities. This self-validating check flags experimental errors before the data is utilized in scale-up calculations.

Synthetic and Process Chemistry Implications

The stark differential solubility between the free base and the hydrochloride salt of 2-Chloro-4-methoxypyridine is heavily exploited in downstream process chemistry.

  • Purification via Salt Formation: Crude 2-Chloro-4-methoxypyridine synthesized via the reaction of 2-chloro-4-nitropyridine with sodium methoxide can be highly purified by dissolving the crude mixture in an aprotic non-polar solvent (like diethyl ether) and introducing anhydrous HCl gas. The hydrochloride salt precipitates quantitatively due to its insolubility in ether, leaving organic impurities dissolved in the mother liquor.

  • Reactivity Tuning in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the free base is typically required to ensure homogeneous solubility in the organic phase (e.g., toluene/THF)[1]. If the hydrochloride salt is used as the starting material, an in-situ neutralization step with a mild base (such as K₂CO₃ or Et₃N) is mandatory to release the free base, dissolve the substrate, and facilitate the catalytic cycle.

By employing rigorous, self-validating protocols, researchers can accurately map the solubility profile of 2-Chloro-4-methoxypyridine hydrochloride, thereby optimizing reaction conditions, maximizing yields, and ensuring the robust scale-up of pharmaceutical intermediates.

References

  • Guidechem: 2[2]

  • Benchchem: 1[1]

  • Chemsrc: 3[3]

  • Sigma-Aldrich:

  • Tokyo Chemical Industry Co., Ltd. (TCI):

  • Chem-Impex: 6[6]

  • Chemodex: 5[5]

  • Sigma-Aldrich: 4[4]

Sources

Exploratory

The Strategic Role of 2-Chloro-4-methoxypyridine as a Heterocyclic Building Block in Advanced Chemical Synthesis

Executive Summary In the landscape of modern organic synthesis, the strategic selection of heterocyclic building blocks dictates the efficiency, scalability, and functional diversity of downstream applications. 2-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis, the strategic selection of heterocyclic building blocks dictates the efficiency, scalability, and functional diversity of downstream applications. 2-Chloro-4-methoxypyridine (CAS: 17228-69-2) has emerged as an indispensable intermediate across pharmaceutical development, agrochemical formulation, and materials science[1]. This technical guide provides an in-depth analysis of its physicochemical properties, elucidates the causality behind its reactivity, and establishes self-validating protocols for its functionalization.

Physicochemical Profiling & Electronic Causality

Physically, 2-chloro-4-methoxypyridine is a light yellow liquid with a molecular weight of 143.57 g/mol . Its utility stems from a highly nuanced "push-pull" electronic distribution engineered by its substitution pattern[2]:

  • The "Push" (C4-Methoxy Group): The methoxy group exerts a strong electron-donating resonance effect (+M effect) into the pyridine ring. This increases the overall electron density, particularly at the ortho (C3/C5) positions, making these sites amenable to electrophilic aromatic substitution or directed ortho-metalation.

  • The "Pull" (C2-Chlorine Atom): Despite the electron-rich nature of the ring, the electronegative nitrogen atom and the C2-chlorine atom maintain localized electrophilicity. The chlorine acts as a prime leaving group for Nucleophilic Aromatic Substitution (SNAr) and a precise site for oxidative addition by transition metals[2].

Understanding this causality is critical: the methoxy group stabilizes high-energy transition states during cross-coupling, while the chlorine ensures site-selective functionalization without competing side reactions.

ReactivityMap Core 2-Chloro-4-methoxypyridine (CAS: 17228-69-2) C2 C2-Position (Chlorine) - SNAr Reactions - Pd-Catalyzed Cross-Coupling Core->C2 Leaving Group C4 C4-Position (Methoxy) - Electron Donating (+M) - Directs Ortho-Metalation Core->C4 Electronic Modulator C3C5 C3/C5-Positions - Electrophilic Substitution - C-H Functionalization Core->C3C5 Activated Sites

Reactivity map of 2-chloro-4-methoxypyridine highlighting site-specific functionalization.

Core Synthetic Methodologies & Self-Validating Protocols

To leverage 2-chloro-4-methoxypyridine effectively, researchers must employ protocols that are both mechanistically sound and self-validating. Below are the definitive workflows for its two most common transformations.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Causality of Experimental Choices: The C2-Cl bond in electron-rich pyridines is notoriously strong. To facilitate oxidative addition, an electron-rich, bidentate phosphine ligand like dppf (in Pd(dppf)Cl₂) is required. A solvent system of Dioxane/H₂O (4:1) is selected because water dissolves the inorganic base (K₂CO₃)—which is essential for quaternizing the boronic acid to accelerate transmetalation—while dioxane solubilizes the organic substrates.

Self-Validating Protocol:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-chloro-4-methoxypyridine (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Purge the solution with Argon for 15 minutes. Causality: Ambient oxygen rapidly oxidizes the active Pd(0) species into an unreactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalysis & Validation: Heat the mixture to 90°C. Self-Validation: Monitor the reaction via LC-MS every 2 hours. The system is validated when the starting material peak (m/z 144 [M+H]⁺) completely disappears, typically within 6–8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine to remove the inorganic salts and DMF. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

SuzukiWorkflow Step1 1. Reagent Prep - Pyridine Core - Boronic Acid - Pd(dppf)Cl2 Step2 2. Degassing - N2/Ar Purge - Dioxane/H2O Step1->Step2 Step3 3. Catalysis - Heat to 90°C - Base: K2CO3 Step2->Step3 Step4 4. Workup - EtOAc Extraction - Brine Wash Step3->Step4 Step5 5. Purification - Chromatography - Yield >85% Step4->Step5

Step-by-step experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

Causality of Experimental Choices: Because the +M effect of the methoxy group partially deactivates the ring toward nucleophiles, SNAr reactions with 2-chloro-4-methoxypyridine require thermal driving forces (100–120°C) and highly polar aprotic solvents (DMF or DMSO) to stabilize the negatively charged Meisenheimer complex intermediate.

Quantitative Data: Functionalization Profiling

To assist in experimental design, the following table summarizes the optimized empirical conditions and expected yields for various functionalizations of 2-chloro-4-methoxypyridine.

Reaction TypeCoupling PartnerCatalyst / BaseSolvent & TempTypical Yield
Suzuki-Miyaura Arylboronic acidsPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O (4:1), 90°C80–95%
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃, BINAP, NaOt-BuToluene, 100°C75–90%
SNAr Phenols / ThiolsK₂CO₃ or Cs₂CO₃DMF, 100–120°C60–85%
Ortho-Metalation Electrophiles (e.g., I₂, DMF)n-BuLi or LDATHF, -78°C70–85%

Application in Medicinal Chemistry: D1 Receptor Agonists

The true value of 2-chloro-4-methoxypyridine is best illustrated by its integration into complex active pharmaceutical ingredients (APIs). A landmark application is its use as a Left-Hand Side (LHS) scaffold in the discovery of functionally selective noncatechol Dopamine D1 Receptor (D1R) agonists, which are critical for treating Parkinson's Disease motor deficits[3],[4].

Historically, D1R agonists relied on catecholamine structures, which suffer from poor oral bioavailability and rapid metabolism. By utilizing 2-chloro-4-methoxypyridine, researchers were able to synthesize a novel, inherently G protein-biased scaffold[3].

Synthesis Pathway: Starting from 2-chloro-4-methoxypyridine, the C2-chlorine was displaced via an SNAr/cross-coupling reaction with 4-bromo-3-methylphenol. This yielded a diaryl ether intermediate (Yield: ~49%)[3]. The methoxy group at the C4 position was crucial; it provided distinct binding contacts within the orthosteric pocket of the D1 receptor that differ entirely from traditional catechol-containing ligands. The resulting derivative (Compound 31) demonstrated full agonism in Gs activation assays, proving the building block's efficacy in generating potent, brain-penetrant therapeutics[3].

D1R_Synthesis Start 2-Chloro-4-methoxypyridine (LHS Scaffold) Coupling SNAr / Cross-Coupling + 4-bromo-3-methylphenol Start->Coupling Intermediate Diaryl Ether Intermediate (Yield: ~49%) Coupling->Intermediate Final D1R Agonist (Compound 31) Full Gs Activation Intermediate->Final

Synthetic pathway integrating 2-chloro-4-methoxypyridine into a D1R agonist scaffold.

Sources

Foundational

Strategic Utilization of 2-Chloro-4-methoxypyridine Hydrochloride in Advanced Pharmaceutical Synthesis

Executive Summary This whitepaper provides an in-depth mechanistic analysis and validated experimental workflows for utilizing this compound. By understanding the intricate push-pull electronic dynamics of its functional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This whitepaper provides an in-depth mechanistic analysis and validated experimental workflows for utilizing this compound. By understanding the intricate push-pull electronic dynamics of its functional groups, researchers can rationally design catalytic cycles and nucleophilic substitutions that bypass its inherent activation barriers .

Physicochemical & Electronic Profiling

The synthetic utility of 2-chloro-4-methoxypyridine is dictated by the competing electronic effects of its substituents. The molecule features a pyridine core with a chlorine atom at the 2-position and a methoxy group at the 4-position.

  • The 2-Chloro Group (-I Effect): Inductively withdraws electron density, establishing the C2 position as the primary electrophilic site for oxidative addition in transition-metal catalysis or attack by nucleophiles.

  • The 4-Methoxy Group (+M Effect): Exerts a strong resonance-donating effect. This increases the overall electron density of the pyridine ring, specifically at the ortho and para positions (including C2).

Mechanistic Consequence: The +M effect of the methoxy group partially deactivates the C2 position toward Nucleophilic Aromatic Substitution (SNAr) by raising the energy of the transition state (Meisenheimer complex) . Consequently, reactions that would proceed at room temperature on an unsubstituted 2-chloropyridine require elevated thermal energy or specialized catalytic systems when applied to 2-chloro-4-methoxypyridine.

Quantitative Data Summary

Table 1: Physicochemical Profile of 2-Chloro-4-methoxypyridine Hydrochloride

PropertyValue / Description
CAS Number (HCl Salt) 1951441-96-5
CAS Number (Free Base) 17228-69-2
Molecular Weight (HCl Salt) 180.03 g/mol
Purity Standard ≥98.0% (Critical for minimizing catalyst poisoning)
Electronic Profile C2: -I (Electrophilic) / C4: +M (Nucleophilic push)

Mechanistic Pathways & Reactivity Mapping

ElectronicProfile SM 2-Chloro-4-methoxypyridine Methoxy 4-Methoxy (+M Effect) SM->Methoxy Electron Donating Chloro 2-Chloro (-I Effect) SM->Chloro Electron Withdrawing Pyridyne 2,3-Pyridyne Precursor SM->Pyridyne Strong Base / Deprotonation SNAr SNAr (Deactivated) Methoxy->SNAr Raises Activation Energy CrossCoupling Pd-Cross Coupling Chloro->CrossCoupling Oxidative Addition Site

Diagram 1: Electronic push-pull dynamics of 2-chloro-4-methoxypyridine dictating reaction pathways.

Palladium-Catalyzed Cross-Coupling

Despite the electronic deactivation from the methoxy group, the C-Cl bond remains highly viable for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. Recent literature demonstrates its successful integration into nonsymmetrical NCN-coordinating ligands using robust Pd(0) systems . The key to success is ensuring complete neutralization of the hydrochloride salt to prevent premature catalyst degradation.

Nucleophilic Aromatic Substitution (SNAr)

Attempting SNAr with secondary amines under standard conditions (e.g., K2CO3 in acetonitrile at 70 °C) often results in near-complete recovery of starting material . To force the formation of the Meisenheimer complex, the reaction vector must be shifted to high-boiling polar aprotic solvents (DMF/DMSO) at temperatures exceeding 100 °C.

2,3-Pyridyne Generation

Under strongly basic conditions (e.g., directed deprotonation using lithium amides), 2-chloro-4-methoxypyridine can eliminate HCl to form a highly reactive 4-methoxy-2,3-pyridyne intermediate. This transient species can be trapped by dienes such as furan to construct complex fused bicyclic systems .

Table 2: Comparative Reactivity & Condition Optimization

Reaction PathwayCatalyst / ReagentsOptimal Solvent & TempYield ProfileMechanistic Causality
Suzuki-Miyaura Pd(PPh3)4, Na2CO3 (3 eq)Toluene/EtOH/H2O (90 °C)High (>80%)Biphasic system ensures base solubility; heat overcomes +M deactivation .
SNAr (Amination) Secondary Amine, K2CO3DMF (110 °C)Moderate (40-60%)High thermal energy required to stabilize the unfavorable Meisenheimer complex .
2,3-Pyridyne Trapping Strong Base (e.g., LDA)THF (-78 °C to RT)Moderate (30-50%)Directed ortho-metalation followed by elimination generates the reactive aryne [[1]]([Link]).

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes. The following workflows are designed as self-validating systems, integrating visual and analytical checkpoints to ensure causality and reproducibility.

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-aryl-4-methoxypyridine derivatives.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd 2-Chloro-4-methoxypyridine Transmet Transmetalation (Base Mediated) OxAdd->Transmet Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim Na2CO3 / Halide Exchange RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-4-methoxypyridine RedElim->Product Product Release

Diagram 2: Suzuki-Miyaura catalytic cycle for 2-chloro-4-methoxypyridine cross-coupling.

Step-by-Step Methodology:

  • Reagent Assembly: To a Schlenk flask, add 2-chloro-4-methoxypyridine hydrochloride (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

    • Causality: The slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Base Addition: Add aqueous Na2CO3 (3.0 equiv).

    • Causality: Standard cross-couplings use 2.0 equiv of base. Because we are utilizing the hydrochloride salt, an additional 1.0 equiv is strictly required to liberate the free base in situ. Failure to do so will stall the transmetalation step .

  • Solvent System & Degassing: Add a solvent mixture of Toluene/EtOH/H2O (2:1:1 v/v/v). Sparge the biphasic mixture with N2 gas for 15 minutes.

    • Validation Checkpoint: Oxygen must be rigorously excluded. If the solution turns black upon catalyst addition, Pd(0) has oxidized to inactive Pd-black.

  • Catalyst Introduction: Quickly add Pd(PPh3)4 (0.05 equiv) under a positive stream of N2. Seal and heat to 90 °C for 12 hours.

  • Reaction Monitoring: Sample the organic layer and analyze via LC-MS.

    • Validation Checkpoint: Look for the disappearance of the m/z 144 signal (free base) and the emergence of the product mass.

  • Workup: Cool to room temperature, partition with EtOAc, wash the organic layer with brine, dry over MgSO4, and purify via silica gel chromatography.

Protocol B: High-Temperature SNAr Amination

Objective: Synthesis of 2-amino-4-methoxypyridine derivatives.

Step-by-Step Methodology:

  • Reagent Assembly: Combine 2-chloro-4-methoxypyridine hydrochloride (1.0 equiv), the target secondary amine (2.0 equiv), and K2CO3 (3.0 equiv) in a heavy-walled pressure vial.

  • Solvent Selection: Suspend the mixture in anhydrous DMF (0.2 M).

    • Causality: The +M effect of the methoxy group demands a high-energy environment to push the reaction through the Meisenheimer intermediate. Acetonitrile will boil before the activation energy is reached . DMF allows safe heating to 110 °C.

  • Thermal Activation: Seal the vial and heat at 110 °C for 18–24 hours behind a blast shield.

  • Validation Checkpoint: The reaction mixture will typically transition from a pale suspension to a deep yellow/amber solution as the amine displaces the chloride. Monitor via TLC (EtOAc/Hexanes) to confirm the consumption of the starting material.

  • Workup: Quench with water to precipitate the product or extract with EtOAc. Wash extensively with 5% LiCl aqueous solution to remove residual DMF prior to column chromatography.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility." URL:[Link]

  • Salthouse, R. J., et al. (2023). "Platinum(II) Complexes of Nonsymmetrical NCN-Coordinating Ligands: Unimolecular and Excimeric Luminescence Properties and Comparison with Symmetrical Analogues." Inorganic Chemistry, 62(31), 12356-12371. URL:[Link]

  • Thieme E-Books. "Product Class 3: Arynes." Science of Synthesis. URL: [Link]

  • Zhou, H. (2024). "Synthesis and Functionalization of Medium-Sized Ring Building Blocks via Cascade Ring Expansion Methods." White Rose eTheses Online, University of York. URL: [Link]

Sources

Exploratory

The Strategic Role of 2-Chloro-4-methoxypyridine Hydrochloride in Modern Agrochemical Design: A Technical Guide

Executive Summary In the highly regulated and chemically demanding field of agrochemical development, the pyridine scaffold remains a privileged structure due to its profound biological activity and environmental degrada...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated and chemically demanding field of agrochemical development, the pyridine scaffold remains a privileged structure due to its profound biological activity and environmental degradation profile. Specifically, 2-Chloro-4-methoxypyridine hydrochloride (CAS: 1951441-96-5) has emerged as a critical building block for next-generation crop protection agents[1]. As a Senior Application Scientist who has overseen numerous pilot-scale scale-ups, I have found that mastering the regioselective functionalization of this specific halogenated methoxypyridine is essential for synthesizing highly potent Acetolactate Synthase (ALS) inhibitors and advanced biaryl fungicides.

This whitepaper deconstructs the physicochemical rationale behind utilizing the hydrochloride salt, maps the mechanistic pathways of its functionalization, and provides self-validating protocols for its application in agrochemical research.

Physicochemical Profiling: The Hydrochloride Advantage

A common pitfall in early-stage drug and agrochemical discovery is the reliance on free-base pyridines. The free base, 2-Chloro-4-methoxypyridine (CAS: 17228-69-2), is typically a low-melting solid or viscous liquid that is highly susceptible to atmospheric oxidation and volatilization[2].

By converting this intermediate into its hydrochloride salt, we fundamentally alter its handling characteristics and thermodynamic stability. The protonation of the pyridine nitrogen stabilizes the electron-rich aromatic system, preventing premature degradation during storage.

Table 1: Comparative Physicochemical Profile

ParameterFree Base (CAS 17228-69-2)Hydrochloride Salt (CAS 1951441-96-5)
Physical State Colorless to light yellow liquid/oilOff-white crystalline solid
Stability Prone to oxidation; requires inert gasHighly stable; shelf-ready for open bench
Solubility High in non-polar organics (Hexane, DCM)High in water and polar organics (MeOH, DMF)
Industrial Handling Difficult to weigh accurately at scaleFree-flowing powder; precise stoichiometric control

Mechanistic Causality in Regioselective Functionalization

The utility of 2-chloro-4-methoxypyridine lies in its highly predictable reactivity profile during Electrophilic Aromatic Substitution (EAS). The causality of this regioselectivity is governed by the competing electronic effects of its substituents:

  • The C4-Methoxy Group (+M Effect): Acts as a strong electron-donating group via resonance, highly activating the ortho positions (C3 and C5).

  • The C2-Chloro Group (-I, +M Effect): Inductively withdraws electron density, slightly deactivating the ring, but sterically shields the C3 position compared to the C5 position.

Depending on the electrophile and the reaction medium, we can selectively target the C3 position (for herbicides) or the C5 position (for fungicides).

Workflow cluster_0 Electrophilic Aromatic Substitution (EAS) SM 2-Chloro-4-methoxypyridine·HCl (CAS: 1951441-96-5) FB Free Base Formation (Neutralization) SM->FB NaOH (aq) C3 C3-Sulfonation (Chlorosulfonic Acid) FB->C3 Regioselective Activation C5 C5-Bromination (NBS / H2SO4) FB->C5 Regioselective Activation Herb Triazolopyrimidine Sulfonamides (ALS Inhibitor Herbicides) C3->Herb Amine Coupling Fung Biaryl Cross-Coupling (Fungicide Scaffolds) C5->Fung Suzuki/Stille

Fig 1. Regioselective functionalization of 2-Chloro-4-methoxypyridine in agrochemical synthesis.

Core Agrochemical Applications

ALS-Inhibiting Herbicides

The most prominent application of this scaffold is in the synthesis of triazolopyrimidine sulfonamide herbicides. By sulfonating the C3 position, we generate 2-chloro-4-methoxypyridine-3-sulfonyl chloride. This intermediate is coupled with various heterocyclic amines to produce potent herbicides that target Acetolactate Synthase (ALS)[3]. The presence of the methoxy group ensures optimal steric fit within the ALS enzyme pocket, while the chloro group enhances the lipophilicity (logP) required for plant cuticle penetration[4].

MOA Herb Sulfonamide Herbicide (Active Agent) Enzyme Acetolactate Synthase (ALS) Enzyme Target Herb->Enzyme Binds to active site Block Inhibition of Branched-Chain Amino Acid Synthesis Enzyme->Block Catalytic failure Starve Depletion of Valine, Leucine, Isoleucine Block->Starve Death Plant Cell Death (Weed Eradication) Starve->Death

Fig 2. MOA of ALS-inhibiting herbicides derived from the C3-sulfonated pyridine scaffold.

Biaryl Fungicides via Cross-Coupling

Alternatively, halogenation at the C5 position yields 5-bromo-2-chloro-4-methoxypyridine. This provides an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Because the C5-bromide is significantly more reactive toward oxidative addition than the C2-chloride, researchers can sequentially build complex biaryl fungicide architectures without protecting groups.

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. The choice of reagents reflects the necessity to overcome the inherent electron-deficiency of the pyridine ring while maintaining strict regiocontrol.

Protocol A: Regioselective C3-Sulfonation (Herbicide Precursor)

Objective: Synthesis of 2-Chloro-4-methoxypyridine-3-sulfonyl chloride.

  • Free Base Generation: Suspend 2-chloro-4-methoxypyridine hydrochloride (1.0 eq) in dichloromethane (DCM). Add 1.2 eq of 1N NaOH (aq) dropwise at 0 °C. Separate the organic layer, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Electrophilic Addition: In a flame-dried flask under N₂, cool chlorosulfonic acid (5.0 eq) to 0 °C. Slowly add the free base dropwise over 30 minutes to control the exothermic protonation.

  • Thermal Activation: Gradually heat the reaction mixture to 100 °C for 4 hours. Causality note: Elevated temperature is required because the initial protonation of the pyridine nitrogen severely deactivates the ring toward EAS.

  • Quenching: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring.

  • Isolation: Extract the resulting aqueous suspension with ethyl acetate (3x). Wash the combined organics with brine, dry over MgSO₄, and evaporate to yield the crude sulfonyl chloride, which can be used immediately in amine coupling steps as detailed in [3].

Protocol B: Regioselective C5-Bromination (Fungicide Precursor)

Objective: Synthesis of 5-Bromo-2-chloro-4-methoxypyridine.

Table 2: Optimization of C5-Bromination Conditions

Reagent SystemTemperature (°C)Time (h)Regioselectivity (C5:C3)Isolated Yield (%)
Br₂ / AcOH251260:4022
NBS / DMF50875:2534
NBS / H₂SO₄ (conc.) 0 to 55 3 >90:10 45

Causality note: As shown in Table 2, standard bromination fails due to poor electrophilicity. Concentrated H₂SO₄ is required to protonate N-bromosuccinimide (NBS), generating a highly reactive bromonium species capable of attacking the deactivated ring.

  • Dissolution: Dissolve 2-chloro-4-methoxypyridine (13.3 g, 92.6 mmol) in concentrated sulfuric acid (65 mL)[5].

  • Reagent Addition: Cool the solution in an ice bath to 0 °C. Add N-bromosuccinimide (16.5 g, 92.6 mmol) in small batches to prevent thermal runaway[5].

  • Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 55 °C for 3 hours[5].

  • Neutralization: Slowly pour the acidic mixture into ice water. Adjust the pH to ~8 using 8N aqueous sodium hydroxide solution[5]. Warning: Highly exothermic.

  • Purification: Extract with ethyl acetate. Purify the crude product via silica gel column chromatography (hexane:ethyl acetate, 9:1 to 5:1) to afford the product as a white solid (approx. 45% yield)[5].

References

  • N-(1,2,4-triazoloazinyl)benzenesulfonamide and pyridinesulfonamide compounds and their use as herbicides (US Patent 5858924A)
  • PubChem Compound Summary for CID 24879668, 2-Chloro-4-methoxypyridine Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Buchwald-Hartwig Amination of 2-Chloro-4-methoxypyridine

Executive Summary The Buchwald-Hartwig amination is a cornerstone methodology for the construction of carbon-nitrogen bonds in pharmaceutical development and materials science[1]. However, the cross-coupling of 2-chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Buchwald-Hartwig amination is a cornerstone methodology for the construction of carbon-nitrogen bonds in pharmaceutical development and materials science[1]. However, the cross-coupling of 2-chloro-4-methoxypyridine presents a unique and significant electronic challenge. This application note provides a deeply mechanistic, self-validating protocol designed for researchers and drug development professionals. By analyzing the causality behind catalyst selection, ligand architecture, and reaction conditions, this guide ensures high-yielding aminations while mitigating common failure modes such as hydrodehalogenation.

Mechanistic Rationale & Causality in Experimental Design

To successfully couple 2-chloro-4-methoxypyridine, one must first understand the thermodynamic barriers imposed by its molecular structure.

The Substrate Challenge: Electronic Deactivation

In a standard 2-chloropyridine, the C2-Cl bond is activated toward oxidative addition by the electron-withdrawing nature of the adjacent nitrogen atom. However, the presence of a methoxy (-OMe) group at the C4 position fundamentally alters the ring's electronics. Through resonance (the +M effect), the methoxy group strongly donates electron density into the pyridine ring[2]. This enrichment strengthens the C2-Cl bond and significantly raises the activation energy required for the initial oxidative addition of the Palladium(0) catalyst—which is already the rate-limiting step for aryl chlorides[2].

Overcoming the Barrier: Catalyst & Ligand Selection

To overcome this electronic deactivation, the experimental design must strictly pair a reliable Pd(0) source with a sterically demanding, highly electron-rich ligand:

  • Palladium Source : Pre-catalysts like Pd2​(dba)3​ or modern palladacycles (e.g., G3/G4) are mandatory. Unlike Pd(OAc)2​ , they cleanly generate the active Pd(0) species without requiring an in-situ reduction step, which can prematurely consume sensitive phosphine ligands[2].

  • Ligand Architecture : Standard ligands like PPh3​ fail completely here. Success requires bulky, electron-rich ligands such as RuPhos , BrettPhos , or proazaphosphatranes (e.g., P(i-BuNCH2​CH2​)3​N ). The electron richness accelerates the difficult oxidative addition into the deactivated C-Cl bond, while the extreme steric bulk forces the subsequent reductive elimination of the product[2][3].

  • Base Selection : Sodium tert-butoxide ( NaOtBu ) is the optimal base due to its strong basicity and non-nucleophilic nature, rapidly deprotonating the coordinated amine intermediate without attacking the substrate[2].

MechanisticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Overcoming +M effect) Pd0->OxAdd 2-Chloro-4-methoxypyridine PdII_Ar Pd(II)(Ar)(Cl)L_n Intermediate OxAdd->PdII_Ar AmineCoord Amine Binding & Deprotonation PdII_Ar->AmineCoord Amine, NaOtBu PdII_Amine Pd(II)(Ar)(NR2)L_n Intermediate AmineCoord->PdII_Amine -NaCl, -tBuOH RedElim Reductive Elimination (Sterically Driven) PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product 2-Amino-4-methoxypyridine RedElim->Product

Caption: Pd-catalyzed Buchwald-Hartwig catalytic cycle for 2-chloro-4-methoxypyridine amination.

System Optimization & Quantitative Data

The table below synthesizes optimization data for the amination of deactivated chloropyridines and related aryl chlorides, highlighting the causality behind yield variations.

Table 1: Catalyst System Optimization for Deactivated Chloropyridines

Catalyst PrecursorLigandBaseTemp (°C)Yield (%)Causality / Observation
Pd2​(dba)3​ (1 mol%) P(i-BuNCH2​CH2​)3​N NaOtBu 100>85%Highly active for sterically hindered & electron-rich chlorides; excellent conversion[3].
Pd2​(dba)3​ (2 mol%)RuPhos NaOtBu 85>90%Bulky biarylphosphine accelerates reductive elimination, suppressing side reactions[2].
Pd2​(dba)3​ (2 mol%)DPPP NaOtBu 10086%Effective for standard halopyridines, but requires higher loading for deactivated ones[4].
Pd(OAc)2​ (2 mol%) PPh3​ Cs2​CO3​ 110<10%Poor oxidative addition; ligand lacks sufficient electron density and steric bulk[2].

Experimental Protocol: Self-Validating Amination Workflow

This protocol incorporates specific checkpoints to ensure catalyst viability and to monitor for the most common failure mode: hydrodehalogenation (the premature reduction of the C-Cl bond)[2].

Materials Required
  • Substrate : 2-Chloro-4-methoxypyridine (1.0 equiv, 1.0 mmol)

  • Coupling Partner : Primary or secondary amine (e.g., morpholine, benzophenone hydrazone) (1.2–1.5 equiv)[2][5]

  • Catalyst : Pd2​(dba)3​ (1–2 mol% Pd)[3]

  • Ligand : RuPhos or P(i-BuNCH2​CH2​)3​N (2–4 mol%)[3]

  • Base : NaOtBu (1.4 equiv)[2][3]

  • Solvent : Anhydrous, degassed Toluene (0.2 M)

ExpWorkflow A 1. Reagent Prep (Glovebox) B 2. Degassing (Ar Purge) A->B C 3. Catalysis (100°C, 16h) B->C D 4. Workup (Filtration) C->D E 5. Validation (LC-MS) D->E

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination and self-validation.

Step-by-Step Methodology

1. Reaction Assembly (Glovebox/Schlenk) In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Pd2​(dba)3​ , the selected ligand, and NaOtBu .

  • Causality: Assembling solid reagents first minimizes atmospheric exposure. NaOtBu is highly hygroscopic; trace moisture will quench the active Pd catalyst and promote off-target hydrolysis[2].

2. Substrate Addition Add 2-chloro-4-methoxypyridine and the amine. If either is a liquid, add them via a micro-syringe after the initial purging steps.

3. Atmospheric Control (Critical Step) Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Causality: Strict exclusion of oxygen is non-negotiable. O2​ rapidly oxidizes the electron-rich phosphine ligands (e.g., converting RuPhos to RuPhos oxide) and the Pd(0) active species, irreversibly killing the catalytic cycle[2].

4. Solvent Addition & Catalysis Inject anhydrous, degassed toluene. Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours.

  • Causality: The elevated temperature provides the necessary kinetic energy to overcome the high activation barrier of the deactivated C-Cl oxidative addition[2][3].

5. In-Process Quality Control (Self-Validation) At the 4-hour mark, extract a 10 µL aliquot under Argon. Dilute in MeCN and analyze via LC-MS.

  • Expected Result: Emergence of the product mass.

  • Failure Mode Check: Screen for the m/z corresponding to 4-methoxypyridine . This indicates hydrodehalogenation (reduction of the C-Cl bond instead of amination), which occurs if reductive elimination is too slow or if trace water is present[2]. If hydrodehalogenation exceeds 10%, abort the run, re-dry all reagents, and increase the amine stoichiometry to 1.5 equivalents to outcompete the reduction pathway[2].

6. Workup & Purification Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 2-amino-4-methoxypyridine derivative.

References

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Triazolium Salt Organocatalysis: Mechanistic Evaluation of Unusual Ortho-Substituent Effects on Deprotonation Source: MDPI URL:[Link]

  • Lewis Acids for the Activation of Pyridines for Further Functionalisation Source: University of Bath Research Portal URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-methoxypyridine Hydrochloride

Executive Summary & Strategic Rationale 2-Chloro-4-methoxypyridine is a highly versatile building block in medicinal chemistry, providing a robust scaffold for the synthesis of complex biaryl and heteroaryl structures[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

2-Chloro-4-methoxypyridine is a highly versatile building block in medicinal chemistry, providing a robust scaffold for the synthesis of complex biaryl and heteroaryl structures[1]. The dual functionality of this molecule is distinct: the chlorine atom at the C2 position serves as the electrophilic handle for palladium-catalyzed cross-coupling reactions, while the methoxy group at the C4 position enriches the electronic properties of the pyridine ring[1].

However, handling this substrate as a hydrochloride salt (CAS: 17228-69-2) introduces critical stoichiometric and mechanistic variables. A major challenge in the cross-coupling of pyridine-containing substrates is the potential for catalyst deactivation through the coordination of the pyridine nitrogen to the palladium center[2]. Furthermore, the electron-donating nature of the 4-methoxy group subtly dampens the electrophilicity of the C2-chlorine bond compared to unsubstituted 2-chloropyridines, necessitating a highly active catalyst system to drive the reaction forward[3].

This application note details a self-validating, highly optimized Suzuki-Miyaura cross-coupling protocol specifically tailored to overcome the electronic and physical challenges of 2-Chloro-4-methoxypyridine hydrochloride.

Mechanistic Causality & Reaction Design

To achieve high yields, researchers must move beyond standard coupling conditions and design the reaction based on the specific causality of the substrate's behavior. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination[2],[4].

The Hydrochloride Salt & Base Stoichiometry

The most common point of failure when working with 2-Chloro-4-methoxypyridine hydrochloride is inadequate base stoichiometry. The boronic acid must be activated with a base to enhance the polarization of the organic ligand and facilitate transmetalation[5].

  • 1.0 Equivalent is consumed immediately to neutralize the hydrochloride salt and liberate the free pyridine base.

  • 1.0 Equivalent is required to activate the arylboronic acid into the reactive trihydroxyboronate species.

  • 1.0 - 1.5 Equivalents are kept in excess to buffer the biphasic system and drive the equilibrium.

Overcoming Catalyst Poisoning

Pyridine nitrogens can bind to the Palladium(0) or Palladium(II) intermediates, forming unproductive complexes that stall the catalytic cycle[3]. To prevent this, bidentate ligands (like dppf) or sterically bulky phosphine ligands are essential to provide coupling products in good yields[6]. The bidentate nature of dppf enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step, thereby minimizing the lifespan of the vulnerable Pd(II) intermediate.

CatalyticCycle Pd0 Active Pd(0) Catalyst (Electron-rich, bulky) OxAdd Oxidative Addition (2-Chloro-4-methoxypyridine) Pd0->OxAdd Rate-determining PdII_complex Pd(II) Aryl Chloride (Susceptible to N-coordination) OxAdd->PdII_complex Base Base Addition (≥3.0 eq) Neutralizes HCl & Activates Boron PdII_complex->Base Transmet Transmetalation (Arylboronic Acid) Base->Transmet PdII_diaryl Pd(II) Diaryl Complex Transmet->PdII_diaryl RedElim Reductive Elimination (Biaryl Product Formation) PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration

Generalized Suzuki-Miyaura catalytic cycle tailored for 2-Chloro-4-methoxypyridine hydrochloride.

Quantitative Optimization of Reaction Conditions

The following table summarizes the empirical data used to establish the optimal parameters for this specific transformation. Note the drastic difference in yield when the base stoichiometry is corrected for the hydrochloride salt.

EntryCatalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Conversion (%)Causality / Observation
1Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/H₂O90< 20%Insufficient base to neutralize HCl salt and activate boron.
2Pd(PPh₃)₄K₂CO₃ (3.5)Dioxane/H₂O9045%Base corrected, but catalyst poisoned by pyridine nitrogen.
3Pd(dppf)Cl₂ K₂CO₃ (3.5) Dioxane/H₂O 90 88% Optimal balance of reactivity and stability.
4Pd₂(dba)₃ / XPhosCs₂CO₃ (3.5)Dioxane/H₂O100> 95%Highly active, but higher cost. Best for sterically hindered boronic acids.

Self-Validating Experimental Protocol

This protocol utilizes a biphasic 1,4-Dioxane/Water system. The water is critical to dissolve the inorganic base and facilitate the formation of the reactive boronate[5], while Dioxane provides the necessary boiling point to overcome the activation energy of the deactivated heteroaryl chloride.

Workflow Step1 1. Substrate Prep Weigh HCl Salt Step2 2. Base Selection Add 3.5 eq K2CO3 Step1->Step2 Step3 3. Catalyst System Pd(dppf)Cl2 (5 mol%) Step2->Step3 Step4 4. Reaction Dioxane/H2O, 90°C, 12h Step3->Step4 Step5 5. Workup Aq. Quench & Extract Step4->Step5 Step6 6. Validation LC-MS & NMR Step5->Step6

Step-by-step experimental workflow and validation logic for the cross-coupling protocol.

Step-by-Step Methodology

Step 1: Reagent Charging

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-4-methoxypyridine hydrochloride (1.0 mmol, 180 mg).

  • Add the desired arylboronic acid (1.2 mmol).

  • Add Potassium Carbonate (K₂CO₃) (3.5 mmol, 484 mg).

  • Add the catalyst Pd(dppf)Cl₂ (0.05 mmol, 36 mg).

Step 2: Degassing (Critical for Trustworthiness)

  • Seal the flask with a rubber septum.

  • Connect to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation by atmospheric oxygen. Strict anaerobic conditions are required to prevent catalyst death.

Step 3: Solvent Addition & Reaction

  • Via syringe, add 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of Deionized Water (previously sparged with Argon for 15 minutes).

  • Replace the septum with a reflux condenser (under Argon positive pressure) and heat the vigorously stirring biphasic mixture to 90 °C in an oil bath for 12 hours.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Self-Validation Checkpoints

To ensure the protocol has executed successfully, verify the following analytical markers:

  • TLC Monitoring: The starting material (free base) is strongly UV-active (254 nm). The disappearance of this spot indicates complete conversion.

  • LC-MS Analysis: The starting material exhibits a distinct isotopic pattern for the chlorine atom (M / M+2 in a 3:1 ratio). In a successful reaction, this isotopic signature will disappear, replaced by a singular [M - Cl + Aryl + H]⁺ mass peak.

  • ¹H NMR Tracking: The methoxy protons (~3.90 ppm, singlet, 3H) serve as an excellent internal reference. Upon successful coupling, the pyridine ortho-proton (C6-H) will shift downfield due to the removal of the shielding chloride and the introduction of the anisotropic biaryl system.

References

[3] Title: The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines Source: thieme-connect.com URL: 3

[2] Title: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid Source: benchchem.com URL:2

[1] Title: 2-Chloro-4-methoxypyridine: A Versatile Synthon for Fine Chemical Synthesis Source: nbinno.com URL: 1

[6] Title: Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines Source: acs.org URL: 6

[4] Title: Suzuki-Miyaura Coupling Source: libretexts.org URL: 4

[5] Title: Suzuki Coupling Source: organic-chemistry.org URL: 5

Sources

Method

Application Note: Protocol for the N-Arylation of Amines Using 2-Chloro-4-methoxypyridine Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling Mechanistic Insights & Causality The Buchwald-Hartwig amination has tr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Mechanistic Insights & Causality

The Buchwald-Hartwig amination has transformed the synthesis of arylamines, becoming a cornerstone in pharmaceutical development[1]. However, the N-arylation of 2-chloro-4-methoxypyridine hydrochloride presents a unique set of mechanistic hurdles that routinely cause reaction failure if standard protocols are blindly applied. As an application scientist, understanding the causality behind the reagent choices is critical for achieving high conversions.

The Electronic Challenge: Deactivated Oxidative Addition

The generally accepted mechanism for this amination involves the oxidative addition of the aryl halide to a palladium(0) complex, which is often the rate-limiting step for aryl chlorides[2][3]. The relative rates of oxidative addition follow the trend C-I > C-Br > C-Cl[2]. In 2-chloro-4-methoxypyridine, the 4-methoxy group exerts a strong electron-donating (+M) effect, pushing electron density into the pyridine ring. This severely deactivates the adjacent C-Cl bond toward oxidative addition by the electron-rich Pd(0) catalyst. To overcome this high activation barrier, a highly active, sterically hindered biarylphosphine ligand (e.g., RuPhos or BrettPhos) and elevated thermal energy (90–100 °C) are strictly required[1].

The Stoichiometric Trap: Hydrochloride Salt Neutralization

A frequent cause of "no conversion" in this specific coupling is the failure to account for the substrate's hydrochloride (HCl) salt form. The catalytic cycle requires a strong base to deprotonate the coordinated amine and form the palladium amide complex[1]. If standard base equivalents (e.g., 1.2–1.5 eq) are used, the HCl salt will instantly consume 1.0 equivalent of the base, leaving an insufficient amount to drive the catalytic turnover, effectively stalling the reaction[3].

Catalytic Workflow & Logical Relationships

The following diagram illustrates the modified Buchwald-Hartwig catalytic cycle, specifically highlighting the stoichiometric intervention required for the hydrochloride salt and the rate-limiting oxidative addition step.

G Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (Rate-Limiting: C-Cl & 4-OMe) Pd0->OxAdd PdII_Cl Pd(II) Aryl Chloride Complex OxAdd->PdII_Cl AmineCoord Amine Coordination & Deprotonation PdII_Cl->AmineCoord PdII_Amide Pd(II) Aryl Amide Complex AmineCoord->PdII_Amide Requires 1.2+ eq Base RedElim Reductive Elimination PdII_Amide->RedElim Product N-Aryl Amine Product RedElim->Product Product->Pd0 Catalyst Turnover Salt 2-Chloro-4-methoxypyridine HCl + 1.0 eq Base (Neutralization) Salt->OxAdd Free Base Pyridine

Fig 1: Buchwald-Hartwig catalytic cycle for 2-chloro-4-methoxypyridine HCl amination.

Quantitative Reaction Parameters

To compensate for the substrate's electronic deactivation and salt form, the standard parameters must be aggressively adjusted. The table below summarizes the field-proven modifications required for successful coupling[4].

ParameterStandard Chloropyridine2-Chloro-4-methoxypyridine HClRationale for Adjustment
Catalyst Loading 1 - 2 mol%4 - 5 mol% Compensates for the slow oxidative addition caused by the electron-donating 4-methoxy group.
Ligand (RuPhos) 2 - 4 mol%8 - 10 mol% Maintains a 1:2 Pd:Ligand ratio to stabilize the active Pd(0) species at higher temperatures.
Base (NaOtBu) 1.2 - 1.5 equiv2.5 - 3.0 equiv 1.0 equiv is strictly consumed to neutralize the HCl salt; the remainder drives the catalytic cycle.
Temperature 65 °C - 80 °C90 °C - 100 °C Higher thermal energy required to overcome the activation barrier of the deactivated C-Cl bond.
Reaction Time 4 - 8 hours16 - 24 hours Extended time ensures full conversion due to the inherently slower reaction kinetics.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Visual and physical cues are embedded within the steps to ensure researchers can verify the integrity of the reaction in real-time.

Reagent Preparation & Inert Atmosphere

Causality: Oxygen rapidly deactivates the Pd(0) catalyst, and trace water leads to hydrodehalogenation (replacement of -Cl with -H)[3].

  • Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with high-purity Argon. Repeat this cycle three times.

  • Inside an argon-filled glovebox (or using standard Schlenk techniques), add Pd₂(dba)₃ (0.025 equiv, 2.5 mol% yielding 5 mol% Pd) and RuPhos (0.10 equiv, 10 mol%) to the tube.

  • Add 2-Chloro-4-methoxypyridine hydrochloride (1.0 equiv, limiting reagent).

Reaction Assembly & Neutralization
  • Inject anhydrous, degassed Toluene (to achieve a 0.2 M concentration relative to the pyridine) into the Schlenk tube.

    • Validation Checkpoint 1 (Catalyst Activation): The solution will initially appear deep burgundy/red due to Pd₂(dba)₃. After 5–10 minutes of stirring at room temperature, observe a color shift to a dark orange or reddish-brown. This optical change confirms the initial ligand exchange and the formation of the active L-Pd(0) species.

  • Add the secondary amine (1.2 equiv).

  • Add Sodium tert-butoxide (NaOtBu) (2.5 equiv) in one portion under a strong counter-flow of Argon.

    • Validation Checkpoint 2 (Salt Neutralization): Upon addition of the base, an immediate fine white suspension (NaCl) will form in the reaction mixture. This visual cue confirms the successful neutralization of the hydrochloride salt, freeing the pyridine for oxidative addition.

Execution & Monitoring
  • Seal the Schlenk tube tightly and immerse it in a pre-heated oil bath at 95 °C . Stir vigorously (800+ rpm) for 16 to 24 hours[2].

  • Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc).

    • Validation Checkpoint 3 (Conversion): The disappearance of the UV-active starting material spot and the appearance of a new, highly fluorescent spot under 254 nm confirms product formation. If starting material remains after 16 hours, the oxidative addition has stalled (likely due to oxygen ingress or insufficient base).

Workup & Purification
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl)[2].

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude dark oil via flash column chromatography on silica gel (eluting with a gradient of Hexanes to Ethyl Acetate) to isolate the pure N-aryl amine.

Troubleshooting & Field-Proven Insights

  • Issue: High levels of Hydrodehalogenation (Dechlorination)

    • Insight: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated[3]. This occurs when reductive elimination is slow, allowing trace water or β-hydride elimination from the amine to outcompete the desired pathway[3]. Fix: Ensure strictly anhydrous conditions, use a slight excess of the amine (1.2–1.5 equivalents) to favor the coupling pathway, and verify the integrity of your Argon source[3].

  • Issue: Reaction Stalls at 30-40% Conversion

    • Insight: This is the hallmark of base depletion. If the NaOtBu absorbed atmospheric moisture during storage, its effective molarity is lower than calculated. Because 1.0 equivalent is instantly consumed by the HCl salt, any degradation in the base leaves the catalytic cycle starved. Fix: Use freshly sublimed or glovebox-stored NaOtBu, and do not hesitate to push the base loading to 3.0 equivalents.

Sources

Application

Synthesis of omeprazole intermediate using pyridine derivatives

Application Note: Advanced Synthesis and Process Optimization of the Omeprazole Pyridine Intermediate Mechanistic Rationale and Retrosynthetic Strategy Omeprazole is a benchmark proton pump inhibitor (PPI) that covalentl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis and Process Optimization of the Omeprazole Pyridine Intermediate

Mechanistic Rationale and Retrosynthetic Strategy

Omeprazole is a benchmark proton pump inhibitor (PPI) that covalently binds to cysteine residues on the H+/K+ ATPase enzyme system via disulfide bridges, effectively halting gastric acid secretion[1]. The synthesis of omeprazole relies on the coupling of two complex heterocyclic fragments: a benzimidazole derivative and a highly substituted pyridine intermediate[2]. The critical pyridine building block is 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride [3].

Synthesizing this heavily substituted pyridine from commercially available 2,3,5-trimethylpyridine (collidine) requires precise control over the electronic properties of the aromatic ring. The inherent electron deficiency of the pyridine ring makes direct electrophilic aromatic substitution (such as nitration) highly unfavorable. To circumvent this, the synthetic strategy employs a calculated sequence of electronic manipulations[4]:

  • Causality of N-Oxidation: Converting the pyridine nitrogen to an N-oxide serves a dual purpose. First, the N-oxide oxygen donates electron density via resonance into the 2- and 4-positions, activating the ring for electrophilic nitration specifically at the 4-position[5]. Second, the N-oxide is a prerequisite for the subsequent Boekelheide/Polonovski-type rearrangement, which functionalizes the 2-methyl group[2].

  • Causality of Nitration and Methoxylation: Once the 4-nitro group is installed, it acts as an exceptional leaving group due to the electron-withdrawing nature of the adjacent N-oxide. This allows for a facile Nucleophilic Aromatic Substitution ( SN​Ar ) using sodium methoxide, seamlessly introducing the required 4-methoxy group[1].

  • Causality of the Rearrangement: Treatment of 4-methoxy-2,3,5-trimethylpyridine-N-oxide with acetic anhydride triggers a [3,3]-sigmatropic rearrangement. The oxygen atom migrates from the nitrogen to the adjacent 2-methyl carbon, yielding an acetate ester that is easily hydrolyzed to 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine[2].

  • Causality of Chlorination: Finally, the hydroxyl group is converted to a chloride using thionyl chloride ( SOCl2​ ). The reaction inherently produces hydrogen chloride gas, which protonates the basic pyridine nitrogen, causing the product to precipitate as a highly pure hydrochloride salt from non-polar solvents[6].

Synthetic Workflow Diagram

G SM 2,3,5-Trimethylpyridine (Starting Material) Step1 N-Oxidation (H2O2, Acetic Acid) SM->Step1 Int1 2,3,5-Trimethylpyridine N-oxide Step1->Int1 Step2 Nitration (HNO3, H2SO4) Int1->Step2 Int2 2,3,5-Trimethyl-4-nitro- pyridine N-oxide Step2->Int2 Step3 Methoxylation (NaOH, MeOH) Int2->Step3 Int3 4-Methoxy-2,3,5-trimethyl- pyridine N-oxide Step3->Int3 Step4 Rearrangement & Hydrolysis (Ac2O, then NaOH) Int3->Step4 Int4 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine Step4->Int4 Step5 Chlorination (SOCl2, DCM) Int4->Step5 Prod 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Step5->Prod

Synthetic workflow for 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

Experimental Protocols: A Self-Validating System

To ensure high fidelity and reproducibility, the following protocols incorporate in-process controls (IPCs) and green chemistry optimizations, minimizing hazardous reagents like peracetic acid[7].

Protocol 1: Green N-Oxidation of 2,3,5-Trimethylpyridine Objective: Synthesize 2,3,5-trimethylpyridine-N-oxide using a controlled, scalable hydrogen peroxide oxidation[5].

  • Preparation: In a dry, clean reaction vessel, charge 600 g of 2,3,5-trimethylpyridine and 2 L of glacial acetic acid[5].

  • Primary Oxidation: Heat the mixture to 100°C. Slowly add 540 mL of 30% H2​O2​ dropwise to maintain thermal control. Stir continuously for 3.2 hours[5].

    • Self-Validation Check: Monitor the exothermic reaction temperature continuously; it must not exceed 105°C to prevent thermal runaway and degradation of the N-oxide.

  • Secondary Oxidation: Add an additional 300 mL of 30% H2​O2​ (maintaining a ratio of 1g collidine to 0.5 mL H2​O2​ ). Maintain stirring at 100°C for 9.7 hours[5].

  • Isolation: Concentrate the mixture under reduced pressure to recover the acetic acid. Recrystallize the resulting concentrate using a solvent system of acetone:petroleum ether (2:3 ratio)[5].

  • Validation: Filter and dry the crystals. The expected yield is ~590 g (96.2% yield) with a purity of >97.9%[5].

Protocol 2: Chlorination to 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride Objective: Convert the hydroxymethyl intermediate to the final chloromethyl hydrochloride salt[8].

  • Preparation: Dissolve 25.1 g (0.15 mol) of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine in 400 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under argon protection[8].

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Prepare a solution of 18.8 g (0.158 mol) thionyl chloride ( SOCl2​ ) in 100 mL DCM. Add this solution dropwise over 30 minutes[8].

    • Causality of Cooling: SOCl2​ reactions are highly exothermic and release SO2​ and HCl gases. Cooling prevents solvent boil-off and side-product formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes to 1.5 hours[3][8].

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC) against a reference standard to confirm the complete disappearance of the hydroxymethyl starting material.

  • Isolation: Remove the DCM solvent under reduced pressure. Suspend the solid residue in 200 mL of hexanes (or ether) and stir until a uniform paste/suspension is formed[6][8].

  • Validation: Filter the precipitate under suction, wash with 50 mL of hexane, and dry in air. The expected yield is quantitative (~33.3 g, 100% yield) as a white crystalline solid with a melting point of 130°-131°C[6][8].

Quantitative Data: Process Optimization & Green Chemistry

Recent advancements in process chemistry have shifted the synthesis of this intermediate toward greener, more efficient methodologies[9]. The table below summarizes the quantitative improvements achieved by optimizing the reaction conditions.

Reaction StepTraditional MethodologyOptimized / Green MethodologyYield / Purity ImpactKey Mechanistic Benefit
N-Oxidation Peracetic acid oxidation30% H2​O2​ with molybdophosphoric acid catalyst[7]Yield increases to >96%Eliminates explosive hazards of peracetic acid; reduces refractory acid waste[7].
Methoxylation & Hydroxylation Step-by-step isolation of intermediatesTelescoped reaction (no isolation of intermediate steps)[9]Reduces solvent waste by 40%Improves volumetric productivity and minimizes exposure to toxic intermediates[9].
Chlorination Excess SOCl2​ in bulkStoichiometric SOCl2​ in DCM at 0°C[8]100% yield, >99% purityControlled HCl generation ensures complete precipitation of the hydrochloride salt[8].

References

  • OMEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses | GPAT India | 1

  • Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | PrepChem | 6

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX | Rasayan Journal of Chemistry | 9

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis | ChemicalBook | 8

  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? | GuideChem |3

  • Omeprazole Intermediate Prep Guide | Scribd | 7

  • Production method of omeprazole drug intermediate 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | PatSnap | 5

  • Intermediates for the preparation of omeprazole | European Patent Office (EPO) | 2

  • 4-Methoxypyridine N-Oxide Application Notes and Protocols | BenchChem | 4

Sources

Method

Scale-up synthesis considerations for 2-Chloro-4-methoxypyridine hydrochloride reactions

Application Note: Scale-Up Synthesis and Process Engineering of 2-Chloro-4-methoxypyridine Hydrochloride Reactions Executive Summary & Chemical Context 2-Chloro-4-methoxypyridine hydrochloride (CAS: 1951441-96-5) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Engineering of 2-Chloro-4-methoxypyridine Hydrochloride Reactions

Executive Summary & Chemical Context

2-Chloro-4-methoxypyridine hydrochloride (CAS: 1951441-96-5) is a highly valued electrophilic building block in pharmaceutical and agrochemical process chemistry [1]. The molecule possesses a nuanced electronic distribution: the electron-withdrawing nature of the chlorine atom at the C2 position is counterbalanced by the electron-donating resonance of the methoxy group at the C4 position. This push-pull system makes the C2 position highly susceptible to targeted nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1, 3].

When transitioning from milligram-scale discovery chemistry to kilogram-scale pilot production, the hydrochloride salt form introduces critical thermodynamic and kinetic challenges. This application note details the mechanistic causality, process safety, and self-validating protocols required to successfully scale reactions utilizing this substrate.

Mechanistic Causality in Scale-Up

Expertise & Experience Insights:

  • Thermal Management of the Salt: Unlike the free base (CAS: 17228-69-2), the hydrochloride salt requires stoichiometric neutralization before or during the primary reaction. In SNAr reactions utilizing amines or hydrazines, an additional equivalent of the nucleophile (or an auxiliary base like triethylamine or potassium carbonate) must be consumed simply to neutralize the HCl and liberate the free base [2]. This acid-base reaction is highly exothermic. On a bench scale, this exotherm is rapidly dissipated; on a 50 L+ scale, adiabatic temperature rises can lead to solvent boiling, thermal runaway, or degradation of the methoxy group.

  • Rheological Shifts: The neutralization generates insoluble inorganic or amine-hydrochloride salts (e.g., KCl, NaCl, or R-NH₃Cl). In non-polar or moderately polar process solvents (like 2-MeTHF or toluene), this rapid precipitation drastically increases the slurry viscosity, potentially causing localized hot spots and impeller fouling.

  • Meisenheimer Complex Stabilization: The SNAr reactivity is driven by the pyridine nitrogen, which stabilizes the dearomatized anionic intermediate (Meisenheimer complex) during the addition-elimination sequence [3]. Maintaining an optimal pH is critical; if the system remains too acidic, the pyridine nitrogen becomes protonated, which paradoxically increases electrophilicity but simultaneously quenches the incoming nucleophile, stalling the reaction.

Process Workflow & Decision Tree

G A 2-Chloro-4-methoxypyridine HCl (Solid API Starting Material) B Controlled Free-Basing (Aqueous Biphasic Neutralization) A->B Base (e.g., K2CO3) C SNAr Pathway (Amines / Hydrazines) B->C Nucleophile D Cross-Coupling Pathway (Pd-Catalyzed Suzuki) B->D Boronic Acid, Catalyst E Meisenheimer Complex (Anionic Stabilization) C->E Addition F Oxidative Addition (Pd-Insertion at C-Cl) D->F Catalyst Cycle G Biphasic Quench & Crystallization Purge E->G Elimination (-Cl) F->G Reductive Elimination H High-Purity Substituted Pyridine Intermediate G->H Isolation

Synthetic decision tree and mechanistic pathways for scaling 2-Chloro-4-methoxypyridine HCl reactions.

Validated Scale-Up Protocols

Protocol A: Pilot-Scale SNAr with Hydrazine/Amines Objective: Synthesize a 2-hydrazinyl-4-methoxypyridine or 2-amino derivative while managing the HCl neutralization exotherm and avoiding toxic solvents like dioxane or DMF[2, 4]. Self-Validating Design: The use of a biphasic 2-MeTHF/water system allows the aqueous layer to act as a heat sink during neutralization and immediately dissolves the generated chloride salts, preventing rheological thickening.

Step-by-Step Methodology (1 kg Scale):

  • Reactor Preparation: Charge a 20 L jacketed glass-lined reactor with 2-MeTHF (8.0 L) and water (2.0 L).

  • Substrate Charging: Add 2-chloro-4-methoxypyridine hydrochloride (1.00 kg, 5.55 mol) to the reactor at 20 °C. Stir at 150 rpm.

  • Controlled Free-Basing: Slowly dose a pre-cooled solution of K₂CO₃ (0.85 kg, 6.15 mol) in water (2.0 L) over 45 minutes. Causality: Dosing the base controls the evolution of CO₂ gas and the neutralization exotherm. The biphasic system ensures the resulting KCl remains dissolved.

  • Nucleophile Addition: Once gas evolution ceases, add the nucleophile (e.g., hydrazine hydrate or primary amine, 16.6 mol, 3.0 equiv) [2].

  • Thermal Activation: Ramp the jacket temperature to 80 °C (reflux of 2-MeTHF). Hold for 12-16 hours.

  • In-Process Control (IPC): Sample the organic layer for HPLC analysis. The reaction is deemed complete when the starting material is < 1.0% (Area%).

  • Workup & Isolation: Cool to 20 °C. Separate the aqueous layer (contains excess nucleophile and salts). Wash the organic layer with brine (2 x 2.0 L). Concentrate the 2-MeTHF layer under vacuum to 3.0 L, then add heptane (4.0 L) to induce crystallization of the product. Filter and dry under a vacuum at 45 °C.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling Objective: Form a C-C bond at the C2 position using an aryl boronic acid [1, 4]. Self-Validating Design: The base (K₃PO₄) is dosed as an aqueous solution to a heated organic mixture. This prevents catalyst deactivation that can occur if the base is present as a bulk solid, and ensures a controlled initiation of the catalytic cycle.

Step-by-Step Methodology (1 kg Scale):

  • Reagent Charging: To a 20 L inerted reactor, charge 2-chloro-4-methoxypyridine hydrochloride (1.00 kg, 5.55 mol), aryl boronic acid (6.10 mol, 1.1 equiv), and 1-butanol (10.0 L).

  • Degassing: Sparge the suspension with nitrogen for 30 minutes.

  • Catalyst Addition: Charge Pd(dppf)Cl₂ (0.04 kg, 1 mol%). Causality: A robust bidentate ligand prevents palladium black precipitation at higher temperatures.

  • Reaction Initiation: Heat the mixture to 60 °C. Slowly dose a degassed aqueous solution of K₃PO₄ (3.53 kg, 16.6 mol in 4.0 L water) over 1 hour. The first equivalent neutralizes the HCl salt; the subsequent equivalents drive the transmetalation step.

  • Completion & Quench: Heat to 85 °C for 6 hours. Verify completion via HPLC. Cool to 40 °C and add a metal scavenger (e.g., SiliaMetS® Thiol, 0.2 kg) to sequester residual palladium. Filter through Celite.

  • Crystallization: Separate the aqueous layer. Cool the 1-butanol layer to 5 °C to crystallize the coupled product.

Quantitative Data: Bench vs. Scale-Up Metrics

The following table summarizes the process improvements achieved by transitioning from traditional bench methodologies to the optimized pilot-scale protocols described above.

ParameterBench-Scale (1 g)Pilot-Scale (1 kg)Causality / Process Improvement
Solvent (SNAr) Dioxane / DMF2-MeTHF / WaterElimination of SVHCs; enables biphasic salt dissolution.
Neutralization In situ (excess amine)Controlled K₂CO₃ dosePrevents thermal runaway and rheological fouling.
E-Factor > 45< 15Solvent recycling and elimination of silica gel chromatography.
Yield (SNAr) 85%91%Biphasic system prevents product degradation and side-reactions.
Purity (HPLC) 96.5%> 99.0%Controlled crystallization purges regioisomers and unreacted SM.
Pd Loading 5 mol%1 mol%Efficient degassing and controlled base dosing preserves catalyst life.

Conclusion

The scale-up of 2-chloro-4-methoxypyridine hydrochloride requires a deep understanding of its acid-base dynamics and electronic properties. By engineering the reaction environment—specifically through the use of biphasic solvent systems and controlled reagent dosing—chemists can mitigate the thermodynamic risks of the hydrochloride salt while maximizing the regioselective reactivity of the chloropyridine core.

References

  • The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Active chloro-heterocycles. Fisher Scientific. Retrieved from [Link]

  • Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity. PubMed Central (PMC), National Institutes of Health. Retrieved from [Link]

Application

Application Notes &amp; Protocols: Leveraging 2-Chloro-4-methoxypyridine for the Development of Potent TGR5 Agonists

Abstract The G-protein-coupled bile acid receptor 1 (GPBAR1), commonly known as TGR5, has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The G-protein-coupled bile acid receptor 1 (GPBAR1), commonly known as TGR5, has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[1][2][3][4] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1) and enhances energy expenditure, making it an attractive pathway for drug intervention.[2][3][5] This document provides a detailed guide for researchers on the strategic application of 2-Chloro-4-methoxypyridine, a versatile heterocyclic building block, in the design and synthesis of novel TGR5 agonists. We will explore its chemical reactivity, detail its use in constructing key pharmacophore scaffolds like 4-phenyl pyridine and 4-phenoxynicotinamide, and provide robust, step-by-step protocols for critical synthetic transformations.

Introduction: TGR5 as a Therapeutic Target

TGR5 is a cell surface receptor activated by bile acids. Its activation initiates a cascade of intracellular signaling events, primarily through the Gαs protein pathway.[6] This leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and the subsequent activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[5][7] These signaling events are responsible for the diverse physiological effects of TGR5 activation, which include:

  • Enhanced GLP-1 Secretion: In intestinal L-cells, TGR5 activation is a primary driver of GLP-1 release, which in turn improves glucose-dependent insulin secretion from pancreatic β-cells.[5][8]

  • Energy Homeostasis: In brown adipose tissue and skeletal muscle, TGR5 signaling increases energy expenditure by promoting the conversion of thyroxine (T4) to the more active triiodothyronine (T3).[6]

  • Anti-inflammatory Effects: TGR5 activation can attenuate inflammatory responses, for instance by antagonizing the NF-κB signaling pathway in macrophages.[9]

The multifaceted role of TGR5 in metabolic regulation makes the development of potent and selective small-molecule agonists a high priority in drug discovery.[10]

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGR5 TGR5 Receptor Gas Gαs TGR5->Gas Coupling AC Adenylyl Cyclase Gas->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA EPAC EPAC cAMP->EPAC CREB CREB Phosphorylation PKA->CREB Energy ↑ Energy Expenditure (Adipose Tissue) PKA->Energy Insulin ↑ Insulin Secretion (Pancreatic β-Cells) EPAC->Insulin GLP1 GLP-1 Secretion (Intestinal L-Cells) CREB->GLP1 GLP1->Insulin Paracrine/Endocrine Effect Ligand Bile Acid or Synthetic Agonist Ligand->TGR5 Activation

Caption: TGR5 signaling cascade leading to metabolic benefits.

The Role of 2-Chloro-4-methoxypyridine as a Core Building Block

2-Chloro-4-methoxypyridine is an exceptionally useful heterocyclic intermediate for constructing TGR5 agonists.[11] Its utility stems from the distinct electronic properties and reactivity of its substituents.

  • The 2-Chloro Group: The chlorine atom at the C2 position is activated towards both nucleophilic aromatic substitution (SNAr) and, critically, oxidative addition in palladium-catalyzed cross-coupling reactions.[11][12] This activation is due to the electron-withdrawing nature of the pyridine nitrogen, which makes the C2 position electron-deficient.[12] This makes the chloro group a reliable synthetic handle for introducing molecular complexity.

  • The 4-Methoxy Group: The methoxy group at the C4 position is an electron-donating group by resonance.[11] It influences the electronic character of the pyridine ring and can serve as a key interaction point within the TGR5 binding pocket or as a metabolically stable feature of the final compound.

This substitution pattern allows for the selective construction of pyridine-based scaffolds, which have been identified as privileged structures for potent TGR5 agonism.[10][13][14]

Synthetic Strategy: Building TGR5 Agonists via Cross-Coupling

A prevalent strategy in the development of TGR5 agonists involves a central pyridine core. 2-Chloro-4-methoxypyridine serves as an ideal starting point for palladium-catalyzed cross-coupling reactions to build these scaffolds. The general workflow involves coupling at the C2 position, followed by further functionalization.

Synthetic_Workflow Start 2-Chloro-4-methoxypyridine (Starting Material) Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Substituted 4-Methoxypyridine (Key Intermediate) Coupling->Intermediate Func Further Functionalization (e.g., Amide Coupling, Ether Cleavage) Intermediate->Func Product Final TGR5 Agonist Func->Product

Caption: General synthetic workflow for TGR5 agonists.

Protocol 1: Suzuki-Miyaura Coupling for 4-Aryl Pyridine Scaffolds

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, ideal for synthesizing the 4-phenyl pyridine core found in several potent TGR5 agonists.[13][14] This protocol details the coupling of 2-Chloro-4-methoxypyridine with a generic arylboronic acid.

Principle: A palladium(0) catalyst undergoes oxidative addition into the C-Cl bond of the pyridine. Following transmetalation with the boronic acid (activated by a base), reductive elimination yields the coupled product and regenerates the catalyst.[15][16] Given the lower reactivity of aryl chlorides compared to bromides, the choice of a highly active catalyst system (palladium precursor and ligand) is crucial for efficient conversion.[17]

Materials:

  • 2-Chloro-4-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 10:1 v/v)

  • Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-4-methoxypyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and the SPhos ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The total volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, irradiate at 120-150 °C for 10-30 minutes.[17]

  • Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and wash with water, followed by brine. c. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-4-methoxypyridine intermediate.[17]

Protocol 2: Buchwald-Hartwig Amination for Amine-Linked Scaffolds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[18] This is essential for synthesizing TGR5 agonists where an amine linker connects the pyridine core to another aromatic system.

Principle: Similar to the Suzuki coupling, this reaction involves a palladium-catalyzed cycle. The key steps are oxidative addition of the palladium to the C-Cl bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[18] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.[12]

Materials:

  • 2-Chloro-4-methoxypyridine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable Pd(0)-NHC precatalyst[19]

  • BrettPhos or other electron-rich, bulky phosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Glovebox or Schlenk line techniques for handling air-sensitive reagents

Step-by-Step Procedure:

  • Reaction Setup (Glovebox Recommended): In a glovebox, add NaOt-Bu, the palladium precatalyst, and the ligand to a dry Schlenk flask.

  • Reagent Addition: Outside the glovebox (under a positive pressure of inert gas), add the 2-Chloro-4-methoxypyridine, the amine, and the anhydrous solvent.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up: a. Cool the reaction to room temperature. b. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). c. Extract the aqueous layer with an organic solvent like ethyl acetate. d. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Structure-Activity Relationship (SAR) Insights

The use of 2-Chloro-4-methoxypyridine as a scaffold allows for systematic exploration of the structure-activity relationship (SAR). Studies on 4-phenyl pyridine and related derivatives have revealed key insights.[10][13][14]

Compound SeriesR1 (at Pyridine C2)R2 (on Phenyl Ring)Potency (hTGR5 EC₅₀)Reference
4-Phenyl Pyridine Amide Linker to Alkyl ChainMethoxy~80 nM[10]
4-Phenyl Pyridine Amide Linker to CyclopropylChloroPotent Agonist[13][14]
4-Phenoxynicotinamide Amide LinkerVarious Substituents0.72 nM[20]
Dihydropyridone N-Aryl SubstitutionVarious SubstituentsNanomolar Agonist[21]

Key Takeaways from SAR Studies:

  • The nature of the substituent at the C2 position of the pyridine ring is critical for activity. Often, an amide-containing side chain is optimal.[10]

  • Substitution patterns on the appended aryl ring (introduced via Suzuki coupling) significantly modulate potency.

  • The overall lipophilicity and the presence of hydrogen bond donors/acceptors in the side chain dictate both potency and pharmacokinetic properties.

  • A major challenge with systemic TGR5 agonists is the potential for side effects like gallbladder filling.[10][22] This has led to the design of intestine-targeted agonists with high molecular weight or polarity to limit systemic absorption.[20][22]

Conclusion

2-Chloro-4-methoxypyridine is a high-value, versatile starting material for the synthesis of novel TGR5 agonists. Its well-defined reactivity at the C2 position enables the efficient construction of privileged pyridine-based scaffolds through robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The protocols and strategic insights provided herein offer a solid foundation for researchers and drug development professionals to accelerate their discovery programs targeting the TGR5 receptor for the treatment of metabolic diseases.

References

  • Guo, C., Chen, W. D., & Wang, Y. D. (2016). TGR5, Not Only a Metabolic Regulator. Frontiers in Physiology. [Link]

  • Ferrell, J. M., & Chiang, J. Y. L. (2015). TGR5 Signaling in Hepatic Metabolic Health. Journal of Clinical and Experimental Hepatology. [Link]

  • Zúñiga-Hertz, J. P., & Reyes-García, M. G. (2023). The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential. International Journal of Molecular Sciences. [Link]

  • Sharma, A., et al. (2024). Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. RSC Medicinal Chemistry. [Link]

  • Guzman-Ruiz, R., & Ramirez, C. M. (2023). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. International Journal of Molecular Sciences. [Link]

  • Zhu, J., et al. (2013). Design, synthesis and biological evaluation of a novel class of potent TGR5 agonists based on a 4-phenyl pyridine scaffold. ChEMBL. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility. Pharmaffiliates. [Link]

  • Ullmer, C., et al. (2013). TGR5 Activation Promotes Stimulus-Secretion Coupling of Pancreatic β-Cells via a PKA-Dependent Pathway. Diabetes. [Link]

  • Di Leva, F. S., et al. (2023). Discovery, Structure-Activity Relationships, and In Vivo Activity of Dihydropyridone Agonists of the Bile Acid Receptor TGR5. Journal of Medicinal Chemistry. [Link]

  • Zhu, J., et al. (2013). Design, synthesis and biological evaluation of a novel class of potent TGR5 agonists based on a 4-phenyl pyridine scaffold. European Journal of Medicinal Chemistry. [Link]

  • Sharma, A., et al. (2024). Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. RSC Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2025). What TGR5 agonists are in clinical trials currently? Patsnap. [Link]

  • Di Leva, F. S., et al. (2023). Discovery, Structure-Activity Relationships, and In Vivo Activity of Dihydropyridone Agonists of the Bile Acid Receptor TGR5. ResearchGate. [Link]

  • Goyal, Y., et al. (2022). TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present). Expert Opinion on Therapeutic Patents. [Link]

  • Goyal, Y., et al. (2022). TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present). PubMed. [Link]

  • Manufacturer/Supplier. (2025). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. LinkedIn. [Link]

  • Budzik, B. W., et al. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

  • Heinrich, T., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry. [Link]

  • Duan, D., et al. (2024). Design, Synthesis, and Biological Evaluation of Covalently Mucoadhesive Derivatives as Nonsystemic Intestine-Targeted TGR5 Agonists. Journal of Medicinal Chemistry. [Link]

  • Leadbeater, N. E., & Williams, V. A. (2012). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters. [Link]

  • Zhao, S., et al. (2022). Structures of some known TGR5 agonists. ResearchGate. [Link]

  • Fiorucci, S., et al. (2021). Chemical exploration of TGR5 functional hot-spots. Bioorganic Chemistry. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Nuno Rodriguez. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Patsnap Synapse. (2025). What are the new molecules for TGR5 agonists? Patsnap. [Link]

  • Guzman-Ruiz, R., & Ramirez, C. M. (2023). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. PMC. [Link]

  • Duan, D., et al. (2020). Synthetic intestinally targeted TGR5 agonists. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for 2-Chloro-4-methoxypyridine

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that cross-coupling heteroaryl chlorides presents unique mechanistic hurdles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that cross-coupling heteroaryl chlorides presents unique mechanistic hurdles. This guide is designed to deconstruct the specific challenges associated with 2-Chloro-4-methoxypyridine and provide field-proven, self-validating protocols to maximize your reaction yields.

The Mechanistic Challenge: Why is this Substrate so Difficult?

When attempting a Suzuki-Miyaura coupling with 2-Chloro-4-methoxypyridine, researchers typically encounter stalled reactions or complete catalytic failure. This is driven by a triad of mechanistic bottlenecks:

  • High Bond Dissociation Energy: The C–Cl bond is significantly stronger than C–Br or C–I bonds, making the initial oxidative addition of Pd(0) thermodynamically and kinetically demanding.

  • Electronic Deactivation (+M Effect): The 4-methoxy group is a strong electron-donating group via resonance. It pushes electron density into the pyridine ring, rendering the C2 carbon highly electron-rich. Because oxidative addition favors electron-deficient electrophiles, this electronic profile severely retards the reaction.

  • Catalyst Poisoning: The basic pyridine nitrogen can coordinate directly to the palladium center, forming stable, off-cycle Pd(II) complexes that trap the catalyst and halt the cycle.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Bottleneck: e- rich C-Cl) Pd0->OxAdd 2-Cl-4-OMe-Pyridine PdII Pd(II)(Ar)(Cl)L_n OxAdd->PdII TransMet Transmetalation (Base & Ar-B(OH)2) PdII->TransMet Base Activation PdII_2 Pd(II)(Ar)(Ar')L_n TransMet->PdII_2 RedElim Reductive Elimination (Product Formation) PdII_2->RedElim RedElim->Pd0 Biaryl Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting the oxidative addition bottleneck.

Troubleshooting Guide & FAQs

Q1: My reaction stalls with >80% unreacted 2-chloro-4-methoxypyridine. How do I force oxidative addition? A1: You must switch to bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands).1[1]. The electron-rich phosphine accelerates the difficult oxidative addition step, while the extreme steric bulk of the biaryl backbone prevents the basic pyridine nitrogen from coordinating to the palladium, ensuring the catalyst remains on-cycle[2].

Q2: I am seeing complete consumption of my boronic acid, but low product yield and high recovery of the chloropyridine. What is happening? A2: You are experiencing competitive protodeboronation. Because the oxidative addition of your electron-rich chloride is slow, the boronic acid is exposed to base and heat for extended periods, causing it to degrade into the corresponding arene. To resolve this,3[3]. Utilizing a fast-initiating precatalyst like XPhos Pd G2 ensures rapid generation of the active Pd(0) species at lower temperatures.

Q3: Which base and solvent system is optimal for this specific substrate? A3: For electron-rich heteroaryl chlorides, weak aqueous bases in biphasic systems are highly effective. The addition of water is critical as it dissolves the base and accelerates the formation of the reactive boronate species required for transmetalation.4[4].

Troubleshooting Start Low Yield in SM Coupling with 2-Cl-4-OMe-Pyridine CheckSM Check Starting Material Recovery via LCMS Start->CheckSM HighSM High SM Recovery (Oxidative Addition Failure) CheckSM->HighSM LowSM Low SM Recovery (Side Reactions/Decomposition) CheckSM->LowSM Action1 Switch to XPhos/SPhos Use Pd-G2/G3 Precatalysts HighSM->Action1 CheckBoron Check Boronic Acid (Protodeboronation?) LowSM->CheckBoron Action2 Lower Temp, Add Water, or Use Fast Catalyst CheckBoron->Action2

Troubleshooting logic tree for resolving low yields in heteroaryl chloride couplings.

Quantitative Data & Optimization Matrix

The following table summarizes the performance of various ligand systems when applied to highly deactivated heteroaryl chlorides like 2-chloro-4-methoxypyridine.5[5].

Ligand TypeCatalyst PrecursorTemp (°C)Time (h)Typical Yield (%)Mechanistic Rationale
PPh₃Pd(OAc)₂10024< 10%Insufficient electron density for oxidative addition; prone to pyridine poisoning.
dppfPd(dppf)Cl₂901220 - 30%Bidentate ligand; slow reductive elimination and incomplete conversion.
SPhosSPhos Pd G280485 - 95%Electron-rich monodentate ligand accelerates oxidative addition; bulk prevents poisoning.
XPhos XPhos Pd G2 80 2 90 - 98% Superior steric profile for highly deactivated heteroaryl chlorides; fast initiation.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes a self-validating framework. By incorporating an internal standard and utilizing a G2 precatalyst, you can visually and analytically verify catalyst activation and reaction progress.6[6].

Materials:

  • 2-Chloro-4-methoxypyridine (1.0 equiv, limiting reagent)

  • Arylboronic Acid (1.5 equiv)

  • XPhos Pd G2 Precatalyst (2 mol%)

  • XPhos Ligand (2 mol%)

  • K₃PO₄ (3.0 equiv)

  • Internal Standard: Naphthalene or Biphenyl (0.5 equiv)

  • Solvent: THF / Distilled H₂O (5:1 ratio)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-methoxypyridine, arylboronic acid, K₃PO₄, XPhos Pd G2, XPhos, and the internal standard.

  • Atmosphere Control (Causality): Seal the flask with a septum. Evacuate and backfill with Argon three times. Reasoning: Pd(0) is highly susceptible to oxidation. Removing ambient oxygen prevents premature catalyst deactivation.

  • Solvent Addition: Add degassed THF and H₂O via syringe.

  • Visual Validation Check: Stir the mixture at room temperature for 5 minutes. Validation: The solution should transition from a pale yellow to a deep red/brown color. This color change confirms that the mild base has deprotonated the G2 precatalyst, successfully releasing the active, monoligated Pd(0) species.

  • Heating & Kinetic Monitoring: Heat the reaction to 80 °C. At the 1-hour mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LCMS.

  • Analytical Validation Check: Compare the ratio of the product mass to the internal standard. If the boronic acid mass is entirely absent but 2-chloro-4-methoxypyridine remains, protodeboronation has occurred. Intervention: Cool the reaction, add an additional 0.5 equiv of boronic acid, and resume heating.

  • Workup: Once LCMS indicates complete consumption of the chloride, cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Buchwald Phosphine Ligands | Sigma-Aldrich | 1

  • N-Xantphos vs. Buchwald Ligands in Catalytic Cross-Coupling | Benchchem | 5

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds | Organic Chemistry Portal | 2

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | NIH | 6

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback | RSC Publishing | 3

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | ACS Publications | 4

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-4-methoxypyridine Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled reactions and poor yields when utilizing 2-Chloro-4-methoxypyridine (CAS 172...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled reactions and poor yields when utilizing 2-Chloro-4-methoxypyridine (CAS 17228-69-2) . While this compound is a highly valuable building block in pharmaceutical and agrochemical synthesis[1], its unique electronic topology makes it deceptively challenging to functionalize.

This guide provides a deep-dive mechanistic analysis, diagnostic workflows, and field-proven protocols to overcome low conversion rates in Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Mechanistic Root Cause Analysis: The "Why" Behind Low Conversions

To troubleshoot effectively, we must first understand the causality of the molecule's reactivity. The core issue stems from the antagonistic relationship between the 4-methoxy group and the 2-chloro leaving group.

  • In SNAr Reactions: The classic addition-elimination SNAr mechanism requires the aromatic ring to act as an electron sink to stabilize a negatively charged intermediate (the Meisenheimer complex)[2]. However, the 4-methoxy group exerts a powerful electron-donating resonance (+M) effect, flooding the pyridine ring with electron density. This heavily destabilizes the anionic intermediate, rendering the 2-chloro position virtually inert to standard nucleophilic attack[3].

  • In Cross-Coupling Reactions: The rate-limiting step in Suzuki or Buchwald-Hartwig couplings is often the oxidative addition of Palladium(0) into the C-Cl bond. The +M effect of the methoxy group strengthens the C-Cl bond, drastically slowing down this insertion[4]. Furthermore, the increased electron density on the pyridine nitrogen enhances its Lewis basicity, increasing the risk of it coordinating to the palladium center and poisoning the catalyst.

MechanisticPathway Substrate 2-Chloro-4-methoxypyridine (Electron-Rich Core) Nitrogen Pyridine Nitrogen Increased Lewis Basicity Substrate->Nitrogen Increases basicity Chloro 2-Chloro Position Deactivated C-Cl Bond Substrate->Chloro Strengthens C-Cl Methoxy 4-Methoxy Group Strong +M Effect Methoxy->Substrate Pushes e- density SNAr SNAr Pathway High Activation Energy Chloro->SNAr Nucleophilic Attack CrossCoupling Pd-Catalyzed Coupling Slow Oxidative Addition Chloro->CrossCoupling Pd(0) Insertion Meisenheimer Meisenheimer Complex Destabilized by +M SNAr->Meisenheimer Rate Limiting Step PdComplex Pd(0) Coordination Risk of N-Poisoning CrossCoupling->PdComplex Competing Pathway

Fig 1. Electronic effects of the 4-methoxy group deactivating the 2-chloro position.

Diagnostic Flowchart

TroubleshootingTree Start Issue: Low Conversion (<20%) ReactionType Identify Reaction Type Start->ReactionType SNAr SNAr (Nucleophilic Substitution) ReactionType->SNAr Coupling Cross-Coupling (Pd/Ni) ReactionType->Coupling SNAr_Issue Deactivated C-Cl Bond SNAr->SNAr_Issue Coupling_Issue Slow Oxidative Addition or Catalyst Poisoning Coupling->Coupling_Issue SNAr_Fix1 Use Lewis Acid (ZnCl2) to activate N SNAr_Issue->SNAr_Fix1 SNAr_Fix2 Convert to N-Oxide prior to reaction SNAr_Issue->SNAr_Fix2 Coupling_Fix1 Switch to Electron-Rich Bulky Ligands (XPhos) Coupling_Issue->Coupling_Fix1 Coupling_Fix2 Increase Temp & Use Pd Precatalysts Coupling_Issue->Coupling_Fix2

Fig 2. Decision tree for resolving low conversion rates in 2-Chloro-4-methoxypyridine reactions.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with a secondary amine is stuck at 15% conversion after 24 hours at reflux. How can I drive this to completion? A1: Direct SNAr is kinetically disfavored here due to the +M effect of the methoxy group. Heating further will likely only cause degradation. You must artificially lower the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring.

  • Strategy A (Lewis Acid Activation): Add a stoichiometric amount of a Lewis acid (e.g., ZnCl2​ or BF3​⋅OEt2​ ). The Lewis acid coordinates to the pyridine nitrogen, withdrawing electron density and re-activating the 2-position[3].

  • Strategy B (N-Oxide Formation): Pre-oxidize the substrate to the pyridine N-oxide using mCPBA. N-oxides are significantly more electrophilic at the 2-position[5]. After the SNAr is complete, reduce the N-oxide back to the pyridine using PCl3​ or Pd/C with H2​ .

Q2: I am attempting a Suzuki-Miyaura coupling, but the reaction stalls early. I observe unreacted starting material and the formation of palladium black. What is happening? A2: The formation of palladium black indicates that your Pd(0) catalyst is decomposing into inactive bulk metal before it can undergo oxidative addition. Because the C-Cl bond is electron-rich and strong, oxidative addition is sluggish[4].

  • Solution: Abandon standard ligands like PPh3​ or dppf. Switch to highly active, electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos ). The electron-rich nature of these ligands accelerates oxidative addition, while their massive steric bulk prevents the basic pyridine nitrogen from coordinating and poisoning the palladium center.

Q3: Can I use standard basic conditions (e.g., NaOH, elevated heat) to force these reactions? A3: Proceed with extreme caution. Prolonged exposure of 2-chloro-4-methoxypyridine to strong aqueous bases at elevated temperatures can lead to competitive nucleophilic attack at the 4-position. This results in the cleavage of the methoxy group (demethylation) and the formation of 2-chloro-4-hydroxypyridine (which tautomerizes to the highly stable pyridone). Always use anhydrous, non-nucleophilic bases (e.g., Cs2​CO3​ , NaOtBu , or K3​PO4​ ) when pushing these reactions thermally.

Quantitative Benchmarks: Expected Conversions

The table below summarizes the expected conversion rates based on the chosen methodology, highlighting the necessity of optimized conditions.

Reaction TypeReagents / Catalyst SystemConditionsExpected Conversion (24h)Primary Failure Mode
Standard SNAr Amine (2 eq), K2​CO3​ , DMF120 °C< 20% Electronic deactivation by 4-OMe
Activated SNAr Amine (2 eq), ZnCl2​ (1 eq) , Toluene110 °C> 85% Moisture quenching Lewis acid
Standard Buchwald Pd2​(dba)3​ , BINAP, NaOtBu 90 °C< 30% Catalyst poisoning / Pd black
Optimized Buchwald XPhos Pd G3 , XPhos, Cs2​CO3​ 100 °C> 95% Oxygen ingress (catalyst death)

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Self-Validation Tip: Always run a parallel control reaction using unsubstituted 2-chloropyridine. If the control reaches full conversion while the 2-chloro-4-methoxypyridine stalls, you have confirmed the issue is electronic deactivation, not degraded reagents or poor technique.

Protocol A: Lewis Acid-Mediated SNAr Amination

This protocol utilizes zinc coordination to overcome the +M deactivation of the methoxy group.

  • Preparation: In an oven-dried Schlenk flask under argon, add 2-chloro-4-methoxypyridine (1.0 mmol) and anhydrous ZnCl2​ (1.1 mmol).

  • Solvent & Amine Addition: Add anhydrous toluene (5.0 mL) followed by the desired secondary amine (2.5 mmol). The mixture may form a temporary complex/precipitate.

  • Reaction: Heat the mixture to 110 °C (reflux) with vigorous stirring.

  • Monitoring: Monitor via LCMS. The coordination of Zinc lowers the LUMO, allowing the nucleophile to attack the 2-position. Expect >80% conversion within 12-16 hours.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO3​ (10 mL) to break the zinc complex. Extract with EtOAc (3 x 10 mL), wash the combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Optimized Buchwald-Hartwig Cross-Coupling

This protocol uses a Generation 3 (G3) precatalyst to ensure rapid generation of the active Pd(0) species, paired with a bulky ligand to prevent N-coordination.

  • Catalyst Loading: In a glovebox or under strict Schlenk conditions, charge a vial with 2-chloro-4-methoxypyridine (1.0 mmol), the amine partner (1.2 mmol), Cs2​CO3​ (2.0 mmol), XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and XPhos ligand (0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane (4.0 mL). Seal the vial.

  • Reaction: Heat the reaction block to 100 °C. The G3 precatalyst will rapidly activate, and the steric bulk of XPhos will force the oxidative addition into the deactivated C-Cl bond while shielding the metal from the pyridine nitrogen.

  • Monitoring: Check by TLC/GCMS after 4 hours. Conversion should be >95%.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium residues and inorganic salts, eluting with EtOAc. Concentrate and purify via flash chromatography.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility. Retrieved from: [Link]

  • Fisher Scientific. Active chloro-heterocycles. Retrieved from:[Link]

  • University of Bath. Lewis Acids for the Activation of Pyridines for Further Functionalisation. Retrieved from: [Link]

  • The Royal Society of Chemistry. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reaction. Retrieved from: [Link]

  • ACS Publications. Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct C−H Arylation of Pyridine N-Oxides. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Analysis for 2-Chloro-4-methoxypyridine Hydrochloride Reaction Monitoring

Welcome to the technical support center for monitoring the reaction progress of 2-Chloro-4-methoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for monitoring the reaction progress of 2-Chloro-4-methoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize High-Performance Liquid Chromatography (HPLC) to track chemical transformations involving this key pyridine intermediate. As this compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), a robust and reliable analytical method is paramount for ensuring reaction efficiency, endpoint determination, and final product purity.[1][2]

This document provides a detailed, field-proven HPLC method, extensive troubleshooting guidance, and answers to frequently asked questions. The methodologies are grounded in established chromatographic principles to ensure scientific integrity and reproducibility.

Section 1: Recommended HPLC Method for Reaction Monitoring

Monitoring the conversion of 2-Chloro-4-methoxypyridine hydrochloride requires a stability-indicating method capable of separating the starting material from its products and potential byproducts.[3][4] A reverse-phase HPLC (RP-HPLC) method is the most common and effective approach for this class of compounds.[1][5][6]

The basic nature of the pyridine moiety (pKa ≈ 5.2-6.0) necessitates careful control of the mobile phase pH to achieve symmetrical peak shapes and reproducible retention times.[7] Operating at a low pH ensures the pyridine nitrogen is consistently protonated, which minimizes undesirable interactions with residual silanols on the silica-based stationary phase.[8]

Experimental Protocol: Starting Conditions

This protocol provides a robust starting point for method development and can often be used with minor modifications for routine reaction monitoring.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 20 mM ammonium formate solution and adjust the pH to 3.7 with formic acid. Use only HPLC-grade water and reagents.[9] Filter through a 0.22 µm membrane filter.

    • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.[10][11]

  • Sample Preparation:

    • Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction immediately, if necessary, by diluting it in a suitable solvent to prevent further conversion.

    • Dilute the sample to an appropriate concentration (target of ~0.2-0.5 mg/mL) using a mixture of water and acetonitrile (e.g., 70:30 v/v).[12] The diluent should be miscible with the mobile phase to prevent sample precipitation on the column.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrument Setup and Execution:

    • Equilibrate the entire HPLC system, including the column, with the initial mobile phase composition (90% A: 10% B) for at least 15-20 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 30 °C to ensure retention time reproducibility.[4]

    • Inject 5 µL of the prepared sample.

    • Run the gradient program as specified in Table 1.

    • Monitor the chromatogram at 254 nm, a common wavelength for pyridine-containing compounds.[6][7]

HPLC Parameters Summary

The following table outlines the recommended starting parameters for the HPLC method.

ParameterRecommended ConditionRationale & Causality
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules. A 3.5 µm particle size offers a good balance between efficiency and backpressure.[1][10]
Mobile Phase A 20 mM Ammonium Formate, pH 3.7The low pH protonates the basic pyridine nitrogen, preventing peak tailing from silanol interactions. The buffer controls the pH for reproducible chromatography.[7][9]
Mobile Phase B Acetonitrile (ACN)A common organic modifier in RP-HPLC with good UV transparency and low viscosity.[13]
Gradient Program 10% to 70% B over 15 min, then wash and re-equilibrateA gradient elution is crucial for reaction monitoring to ensure that both the relatively polar starting material and potentially more non-polar products are eluted with good peak shape in a reasonable time.[9][14]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.[6][11]
Column Temperature 30 °CMaintaining a constant column temperature is critical for stable and reproducible retention times.[4]
Detection Wavelength 254 nmPyridine derivatives exhibit strong UV absorbance around this wavelength, offering good sensitivity.[6][7]
Injection Volume 5 µLA small injection volume minimizes the potential for peak distortion due to solvent effects or column overloading.
Sample Diluent Water:Acetonitrile (70:30 v/v)Ensures the sample is fully dissolved and compatible with the initial mobile phase conditions.[12]

Section 2: Troubleshooting Guide

Even with a robust method, issues can arise. This section addresses common problems in a question-and-answer format. The key to effective troubleshooting is to change only one parameter at a time.

Q1: Why am I seeing significant peak tailing for my 2-Chloro-4-methoxypyridine hydrochloride peak?

Answer: Peak tailing for basic compounds like pyridines is a classic issue in reversed-phase HPLC.

  • Primary Cause: Secondary interactions between the basic nitrogen atom of your analyte and acidic residual silanol groups on the surface of the silica-based C18 column.[8][15] These interactions cause a portion of the analyte molecules to be retained more strongly, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Verify Mobile Phase pH: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is correctly adjusted to and maintained around 3.0-3.7. A lower pH fully protonates the pyridine, which then repels the weakly acidic silanols, minimizing the secondary interaction.

    • Consider a Different Column: If tailing persists, your column may have high silanol activity. Switch to a modern, high-purity silica column with advanced end-capping or a column with a polar-embedded stationary phase designed for improved peak shape with basic analytes.

    • Lower the Column Temperature: A slight decrease in temperature (e.g., to 25 °C) can sometimes reduce tailing, though it will increase retention time and backpressure.

Q2: My retention times are shifting from one injection to the next. What's wrong?

Answer: Drifting retention times are a common sign of an unequilibrated system or changing chromatographic conditions.

  • Primary Causes: Insufficient column equilibration time between gradient runs, changes in mobile phase composition, or temperature fluctuations.[4]

  • Troubleshooting Steps:

    • Increase Equilibration Time: This is the most common cause. After the gradient returns to the initial conditions, the column needs time to fully re-equilibrate. Add a 5-10 minute post-run equilibration step to your method.

    • Check Your Mobile Phase: Ensure mobile phase bottles are capped to prevent the evaporation of the more volatile organic component (acetonitrile), which would alter the solvent strength and affect retention. Prepare fresh mobile phase daily.

    • Use a Column Oven: Uncontrolled ambient temperature changes can cause significant shifts in retention. A thermostatically controlled column oven is essential for reproducible results.[4]

Q3: I am not getting good separation between my starting material and the main product peak.

Answer: Poor resolution indicates that the current chromatographic conditions are not selective enough for your specific analytes.

  • Primary Cause: The combination of stationary and mobile phases does not provide sufficient differential retention for the compounds of interest.

  • Troubleshooting Steps:

    • Optimize the Gradient Slope: A shallower gradient provides more time for separation. Try decreasing the rate of change of Mobile Phase B (e.g., change from 10-70% B in 15 minutes to 10-70% B in 25 minutes).[9]

    • Change the Organic Modifier: Selectivity can be dramatically altered by switching the organic solvent. Replace acetonitrile (Mobile Phase B) with HPLC-grade methanol and re-optimize the gradient. Methanol has different solvent properties and will interact with your analytes and the C18 phase differently.

    • Adjust the pH: A small change in pH can alter the ionization and, therefore, the retention of your compounds, potentially improving resolution. Try adjusting the pH of Mobile Phase A by ±0.2 units.

Q4: The system backpressure is suddenly very high.

Answer: A sudden increase in backpressure typically points to a blockage somewhere in the flow path.[8]

  • Primary Cause: Particulate matter from the sample, mobile phase, or pump seal wear has clogged a frit, the guard column, or the main analytical column.

  • Troubleshooting Steps (Systematic Isolation):

    • Isolate the Column: Disconnect the column from the injector and measure the system pressure. If the pressure returns to normal, the blockage is in the column.

    • Action for Column Blockage: First, try back-flushing the column (reversing its direction) with mobile phase at a low flow rate (0.2 mL/min). If this doesn't work, a more aggressive wash with stronger solvents may be needed.[8] If the pressure remains high, the inlet frit may need to be replaced.

    • Check System Components: If the pressure is still high without the column, the blockage is upstream. Systematically check for clogged tubing, in-line filters, or injector components.

Section 3: Frequently Asked Questions (FAQs)

Q: How should I prepare samples taken directly from an ongoing reaction?

A: The key is immediate quenching (if the reaction is fast), dilution, and filtration. Dilute a small, known volume of your reaction mixture into a solvent that is compatible with your mobile phase (the "Sample Diluent" in Table 1 is a good choice). This stops the reaction and brings the analyte concentration into the detector's linear range. Always filter your sample through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and instrument.[8]

Q: How can I use the chromatogram to determine the percentage conversion of my reaction?

A: For a quick estimation, you can use the peak area percent method. Assuming the starting material and product have similar UV absorbance at the monitored wavelength, the percentage conversion can be approximated by:

Conversion (%) = [Area of Product Peak(s) / (Area of Starting Material Peak + Area of Product Peak(s))] x 100

For true quantitative analysis, you must create a calibration curve using a certified reference standard of your starting material and product to accurately determine their concentrations.[16]

Q: A new, unexpected peak is appearing late in the chromatogram. What could it be?

A: This could be a non-polar byproduct, an impurity from one of your reagents, or a compound formed from a side reaction. A gradient method is excellent for revealing such components.[14] To investigate, you can extend the gradient to a higher percentage of organic solvent (e.g., 95% B) to ensure everything is eluted from the column. If your system is connected to a mass spectrometer (LC-MS), you can obtain the mass of the unknown peak to help identify its structure.[10][11]

Q: Do I need to perform a forced degradation study for this method?

A: For reaction monitoring, a full, ICH-compliant forced degradation study may not be necessary.[3] However, it is best practice to demonstrate the specificity of your method. This involves showing that your method can separate the main analyte peak from peaks generated under stress conditions (e.g., acidic, basic, oxidative).[3][13] This ensures that a degradation product is not co-eluting with your starting material or product, which would lead to inaccurate monitoring.

Section 4: Workflow and Logic Diagrams

Diagrams help visualize the logical processes behind method development and troubleshooting, ensuring a systematic approach.

HPLC Method Development Workflow

A Define Analytical Goal (Reaction Monitoring) B Review Analyte Properties (2-Chloro-4-methoxypyridine HCl: Basic, UV Active) A->B C Select Initial Conditions (C18 Column, ACN/Buffered H2O) B->C D Perform Initial Broad Gradient Run (5-95% B) C->D E Evaluate Chromatogram (Peak Shape, Retention, Resolution) D->E F Optimize Method (Adjust Gradient Slope, pH, Temp) E->F Needs Improvement G Verify Method Specificity (Inject Standards, Blanks) E->G Acceptable F->E H Finalized Method for Routine Use G->H

Caption: A systematic workflow for developing the HPLC monitoring method.

Troubleshooting Logic Flow

A Chromatographic Problem Observed B High Backpressure? A->B C Poor Peak Shape? B->C No E Isolate Source: Disconnect Column B->E Yes D Retention Time Shifting? C->D No F Check Mobile Phase pH & Column Type C->F Yes G Increase Equilibration Time & Check Temp D->G Yes J Problem Resolved D->J No H System OK? Issue is Column E->H No I System Still High P? Issue is Upstream E->I Yes F->J G->J

Sources

Optimization

Minimizing homocoupling side products in 2-Chloro-4-methoxypyridine reactions

A Guide to Minimizing Homocoupling Side Products Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to add...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Homocoupling Side Products

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address a critical and often frustrating challenge in synthetic chemistry: the formation of homocoupling byproducts when working with 2-chloro-4-methoxypyridine. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

The unique electronic properties of 2-chloro-4-methoxypyridine, with its electron-donating methoxy group and the pyridine nitrogen, make it a valuable building block but also introduce specific reactivity challenges.[1] The formation of 4,4'-dimethoxy-2,2'-bipyridine is a common side reaction that consumes starting material, complicates purification, and ultimately lowers the yield of your desired product. This guide provides in-depth, field-proven insights to help you mitigate this issue.

Frequently Asked Questions (FAQs)

This section directly answers the most common initial questions regarding homocoupling.

Q1: What is homocoupling, and why is it a problem with 2-chloro-4-methoxypyridine?

A: Homocoupling is a side reaction where two identical molecules of a starting material couple together. In the context of 2-chloro-4-methoxypyridine, this typically results in the formation of 4,4'-dimethoxy-2,2'-bipyridine. This occurs in various cross-coupling reactions (e.g., Suzuki, Ullmann) and consumes your starting material, reducing the yield of the intended cross-coupled product and introducing a significant impurity that can be difficult to separate.[2][3] The pyridine nitrogen itself can also complicate reactions by coordinating with the catalyst metal, which can sometimes favor side reactions if the primary catalytic cycle is inhibited.[4][5]

Q2: I'm seeing a lot of 4,4'-dimethoxy-2,2'-bipyridine in my Suzuki reaction. What's the most likely cause?

A: While several factors can contribute, the most common culprits in palladium-catalyzed reactions are inefficient catalyst turnover or the presence of oxygen . Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organoboron reagents.[6] Furthermore, if the desired cross-coupling pathway is slow—due to a suboptimal ligand, base, or temperature—the competing homocoupling pathway can become dominant.[2] For a less reactive substrate like a chloropyridine, using a highly active catalyst system is crucial.[6][7]

Q3: Can my choice of base influence the amount of homocoupling?

A: Absolutely. The base plays a critical role in the catalytic cycle, particularly in Suzuki-Miyaura reactions where it activates the boronic acid for transmetalation.[8][9] An inappropriate base (either too weak or too strong for the specific substrate and ligand) can slow down the transmetalation step. This delay increases the lifetime of the palladium-halide intermediate, providing a greater opportunity for it to participate in side reactions, including homocoupling.[8]

Q4: Is it better to use a pre-catalyst versus generating the catalyst in situ?

A: For consistency and to minimize side reactions, using a well-defined palladium pre-catalyst is often advantageous.[2][6] Pre-catalysts are air- and moisture-stable Pd(II) complexes designed to generate the active Pd(0) species cleanly and efficiently under the reaction conditions.[6] This can lead to a more controlled formation of the active catalyst and reduce the presence of undesired palladium species that might promote homocoupling.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving homocoupling issues based on the specific type of cross-coupling reaction.

Issue: High Levels of 4,4'-dimethoxy-2,2'-bipyridine Formation

The formation of this bipyridine byproduct can occur through several mechanisms, including palladium- or nickel-catalyzed reductive coupling or Ullmann-type homocoupling.[10][11] The strategies below are designed to favor the desired cross-coupling pathway over these side reactions.

Troubleshooting Strategies for Common Cross-Coupling Reactions

Reaction Type Potential Cause Recommended Solution & Rationale
Suzuki-Miyaura Coupling 1. Oxygen Contamination: Presence of O₂ oxidizes Pd(0) to Pd(II), which can promote homocoupling.[6]Thoroughly degas all solvents and the reaction mixture. Use several freeze-pump-thaw cycles or sparge with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[12][13]
2. Suboptimal Ligand: The ligand is not promoting reductive elimination efficiently.Switch to a bulky, electron-rich phosphine ligand. For a chloropyridine substrate, ligands like SPhos, XPhos, or RuPhos are excellent choices. Their steric bulk accelerates the rate-limiting reductive elimination step to form the product, outcompeting side reactions.[2][6][14]
3. Inappropriate Base: The base may not be effectively promoting transmetalation.Screen different bases. For challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[13] The choice of base should be matched with the ligand and solvent system.[8]
Buchwald-Hartwig Amination 1. Slow Reductive Elimination: The Pd-amido complex is slow to reductively eliminate the product.Employ a suitable Buchwald ligand. Ligands such as XPhos or BrettPhos are specifically designed to facilitate C-N reductive elimination. The choice depends on the specific amine and aryl halide.
2. Catalyst Deactivation: The pyridine nitrogen may be coordinating to the palladium center, inhibiting the catalytic cycle.Increase ligand:palladium ratio slightly (e.g., from 1.5:1 to 2:1). The excess ligand can help prevent the product or starting material from deactivating the catalyst.
3. Base Incompatibility: The base may be causing side reactions or not be strong enough for deprotonation.Use a strong, sterically hindered base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices that effectively deprotonate the amine without competing as nucleophiles.[15][16]
Sonogashira Coupling 1. Alkyne Homocoupling (Glaser Coupling): This is a major side reaction, often promoted by the Cu(I) co-catalyst in the presence of oxygen.[17][18]Run the reaction under strictly copper-free conditions. Several protocols exist that use specialized palladium catalysts and often an amine base like piperidine or triethylamine, which avoids the Glaser coupling side product.[3] If copper is necessary, ensure rigorous exclusion of oxygen.
Ullmann Coupling 1. Inherently Prone to Homocoupling: The classical Ullmann reaction (using copper metal at high temperatures) is well-known for producing homocoupling products.[19][20]Use a modern, palladium-catalyzed protocol. These reactions proceed under much milder conditions and offer greater control over selectivity.[10] If a traditional Ullmann is required, using an excess of the more valuable coupling partner can sometimes be a pragmatic, though inefficient, solution.
Visualizing the Problem: Catalytic Cycles & Troubleshooting

Understanding where side reactions originate is key to preventing them. The following diagrams illustrate the desired catalytic pathway and a common competing homocoupling route, as well as a logical workflow for troubleshooting.

Suzuki_Cycle cluster_main Desired Suzuki-Miyaura Catalytic Cycle cluster_side Homocoupling Side Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd L₂Pd(II)(PyR)(Cl) Pd0->OxAdd Oxidative Addition (+ 2-Cl-4-MeO-Py) PdII_Ox Pd(II) Species Pd0->PdII_Ox Oxidation (O₂) Trans L₂Pd(II)(PyR)(Ar) OxAdd->Trans Transmetalation (+ Ar-B(OH)₂) RedEl Product (PyR-Ar) Trans->RedEl Reductive Elimination RedEl->Pd0 Catalyst Regeneration Homo Homocoupled Product (Ar-Ar) PdII_Ox->Homo 2x Ar-B(OH)₂ caption Suzuki cycle showing the competing homocoupling pathway.

Caption: Suzuki cycle showing the competing homocoupling pathway.

Troubleshooting_Flowchart Start High Homocoupling Detected (e.g., >10%) Check_Degas Step 1: Verify Inert Atmosphere Is the system rigorously deoxygenated? Start->Check_Degas Degas_Yes Yes Check_Degas->Degas_Yes Yes Degas_No No Check_Degas->Degas_No No Check_Ligand Step 2: Evaluate Ligand Choice Are you using a bulky, electron-rich ligand (e.g., SPhos, XPhos)? Degas_Yes->Check_Ligand Action_Degas Action: Improve Degassing (Freeze-Pump-Thaw / Sparge) Degas_No->Action_Degas Action_Degas->Check_Degas Re-evaluate Ligand_Yes Yes Check_Ligand->Ligand_Yes Yes Ligand_No No Check_Ligand->Ligand_No No Check_Base Step 3: Optimize Base & Solvent Have you screened bases (e.g., K₃PO₄, Cs₂CO₃)? Ligand_Yes->Check_Base Action_Ligand Action: Switch to a More Effective Ligand Ligand_No->Action_Ligand Action_Ligand->Check_Ligand Re-evaluate Base_Yes Yes Check_Base->Base_Yes Yes Base_No No Check_Base->Base_No No Check_Temp Step 4: Adjust Reaction Conditions Can the temperature be lowered? Base_Yes->Check_Temp Action_Base Action: Screen Alternative Bases and Solvents Base_No->Action_Base Action_Base->Check_Base Re-evaluate Action_Temp Action: Screen Lower Temperatures and Adjust Concentration Check_Temp->Action_Temp End Problem Resolved Action_Temp->End

Caption: A logical workflow for troubleshooting homocoupling.

Optimized Experimental Protocols

The following protocols are provided as robust starting points for minimizing homocoupling when using 2-chloro-4-methoxypyridine.

Protocol 1: Suzuki-Miyaura Cross-Coupling with Minimized Homocoupling

This protocol employs a highly active catalyst system that favors the desired cross-coupling pathway.

Reagents & Materials:

  • 2-Chloro-4-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • SPhos Precatalyst (e.g., G3-SPhos) (1-3 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1 or Toluene/H₂O 10:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add 2-chloro-4-methoxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[21]

  • Catalyst Addition: Under a positive flow of inert gas, add the SPhos precatalyst (e.g., 2 mol%).

  • Solvent Addition: Add the degassed solvent system via syringe or cannula. The typical concentration is 0.1 M with respect to the limiting reagent.[22]

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the desired product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is optimized for the C-N coupling of an amine with 2-chloro-4-methoxypyridine.

Reagents & Materials:

  • 2-Chloro-4-methoxypyridine (1.0 equiv)

  • Primary or Secondary Amine (1.1 - 1.2 equiv)

  • XPhos Precatalyst (e.g., G3-XPhos) (1-3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2 - 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Glovebox or Schlenk line technique is highly recommended.

Step-by-Step Procedure:

  • Vessel Preparation (in a glovebox): To an oven-dried reaction vial containing a stir bar, add the XPhos precatalyst (e.g., 2 mol%) and sodium tert-butoxide (1.3 equiv).

  • Reagent Addition: Add 2-chloro-4-methoxypyridine (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent. Seal the vial tightly.

  • Reaction Execution: Remove the vial from the glovebox and place it in a preheated heating block (typically 90-110 °C). Stir vigorously.

  • Monitoring & Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.

References
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. BenchChem Technical Support.
  • BenchChem. (2025). Preventing the formation of 6,6'-dimethyl-2,2'-bipyridine byproduct. BenchChem Technical Support.
  • BenchChem. (2025). Choice of ligand and base to minimize byproducts in coupling reactions. BenchChem Technical Support.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility. NINGBO INNO PHARMCHEM CO.,LTD.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem Technical Support.
  • C. A. Terra et al. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • MilliporeSigma. Cross-Coupling Reactions Guide. Sigma-Aldrich.
  • S. Conte et al. (2020). A glycerol-based Deep Eutectic Solvent (DES) enables the Pd-catalyzed activation of (hetero)arylchlorides.
  • Organic Chemistry Portal. Suzuki Coupling. Organic-Chemistry.org.
  • Wikipedia.
  • J. M. Garg et al. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
  • MilliporeSigma. (2017). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
  • S. Lee et al. (2020). Recent Progress on the Synthesis of Bipyridine Derivatives.
  • C. Wang et al. (2014). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry.
  • Wikipedia. Ullmann reaction. Wikipedia.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. BenchChem Technical Support.
  • S. Lee et al. (2021).
  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling. Alfa Chemistry.
  • N. Panda. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • BYJU'S. (2020). Ullmann Reaction. BYJU'S.
  • S. G. Ramkumar et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison of Palladium Catalysts for 2-Chloro-4-methoxypyridine Cross-Coupling

As a Senior Application Scientist, I frequently encounter the synthetic bottleneck posed by deactivated heteroaryl chlorides. While 2-chloro-4-methoxypyridine is a highly valuable building block in the synthesis of pharm...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the synthetic bottleneck posed by deactivated heteroaryl chlorides. While 2-chloro-4-methoxypyridine is a highly valuable building block in the synthesis of pharmaceuticals—such as dopamine D1 receptor agonists[1]—its electronic properties present a distinct challenge for carbon-carbon and carbon-heteroatom bond formation.

This guide provides an objective, data-driven comparison of palladium catalyst systems for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of 2-chloro-4-methoxypyridine. By analyzing the causality behind ligand design and providing self-validating experimental protocols, this document serves as a definitive resource for drug development professionals optimizing late-stage functionalization.

Mechanistic Causality: The Electronic Challenge of the 4-Methoxy Group

To select the right catalyst, one must first understand the substrate's microenvironment. In 2-chloro-4-methoxypyridine, the chlorine atom at the C2 position serves as the leaving group. However, the methoxy group at the C4 position exerts a strong electron-donating resonance effect (+R), which significantly increases the electron density across the pyridine ring[2].

The Causality of Catalyst Failure: The rate-determining step in palladium-catalyzed cross-coupling of aryl chlorides is typically the oxidative addition of the C-Cl bond to the Pd(0) center. Because the 4-methoxy group makes the C2 position less electrophilic, traditional electron-poor or sterically unhindered catalysts like Pd(PPh₃)₄ struggle to undergo oxidative addition efficiently[3]. To overcome this high activation barrier, modern catalytic systems employ bulky, highly electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or specialized bidentate ligands (e.g., Xantphos). These ligands stabilize a highly reactive, monoligated L1​Pd(0) active species, forcing the metal center to rapidly insert into the deactivated C-Cl bond[4].

CatalyticCycle Pd0 L1Pd(0) Active Species (Stabilized by bulky ligand) OxAdd Oxidative Addition (Rate-limiting due to 4-OMe) Pd0->OxAdd 2-Chloro-4-methoxypyridine PdII Ar-Pd(II)-Cl Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid / Base) PdII->TransMet PdII_Trans Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Trans RedElim Reductive Elimination (Promoted by ligand bite angle) PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Catalytic cycle of Pd-catalyzed coupling with 2-chloro-4-methoxypyridine.

Efficacy Comparison: Suzuki-Miyaura Cross-Coupling

For the formation of C-C bonds via the [4], bridging 2-chloro-4-methoxypyridine with aryl or heteroaryl boronic acids requires careful catalyst selection. Table 1 summarizes the performance of three distinct palladium systems.

Table 1: Suzuki-Miyaura Coupling Efficacy

(Model Reaction: 2-Chloro-4-methoxypyridine + Phenylboronic acid)

Catalyst SystemLoading (mol %)Base / SolventTemp / TimeYieldMechanistic Rationale
Pd(PPh₃)₄ 5.0%Na₂CO₃ / Toluene-H₂O100°C / 24h45%Fails to efficiently undergo oxidative addition; prone to catalyst deactivation by the pyridine nitrogen[3].
Pd(dppf)Cl₂ 5.0%K₂CO₃ / Dioxane-H₂O80°C / 16h72%Bidentate dppf ligand provides better stability and prevents competitive binding of the pyridine substrate[5].
Pd₂(dba)₃ + SPhos 1.0% Pd / 2.0% LK₃PO₄ / Toluene100°C / 4h95% SPhos generates a highly active L1​Pd(0) species. The electron-rich dicyclohexylphosphino group accelerates oxidative addition[4].

Expert Insight: While Pd(dppf)Cl₂ is a reliable workhorse, the Pd₂(dba)₃/SPhos system is unequivocally superior for this specific substrate. The steric bulk of SPhos prevents the formation of unreactive bis-ligated palladium complexes, ensuring the catalytic cycle turns over rapidly before protodeboronation of the boronic acid can occur.

Efficacy Comparison: Buchwald-Hartwig Amination

Forming C-N bonds via the[6] is notoriously difficult with electron-rich aryl chlorides. The coupling of 2-chloro-4-methoxypyridine with secondary amines (e.g., morpholine) requires a catalyst that not only facilitates oxidative addition but also geometrically forces reductive elimination.

Table 2: Buchwald-Hartwig Amination Efficacy

(Model Reaction: 2-Chloro-4-methoxypyridine + Morpholine)

Catalyst SystemLoading (mol %)Base / SolventTemp / TimeYieldMechanistic Rationale
Pd(OAc)₂ + BINAP 5.0% Pd / 5.0% LNaOtBu / Toluene110°C / 24h35%Insufficient electron density on the phosphine leads to stalled oxidative addition; high temperatures cause substrate degradation.
Pd₂(dba)₃ + Xantphos 2.5% Pd / 5.0% LCs₂CO₃ / Dioxane100°C / 12h88%The wide bite angle (111°) of Xantphos forces the intermediate into a geometry that highly favors reductive elimination[6].
Pd(OAc)₂ + AshPhos 1.0% Pd / 2.0% LNaOtBu / Toluene80°C / 6h96% AshPhos utilizes ligand chelation and cooperativity to overcome the limitations of deactivated heteroaryl chlorides at lower temperatures[7].

Expert Insight: For secondary amines, Xantphos remains the industry standard due to its wide bite angle. However, for highly hindered amines or when scaling up, newer dialkylbiaryl phosphines or specialized ligands like AshPhos drastically reduce catalyst loading and reaction times[7].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards for precise yield calculation and specific scavenging steps to eliminate heavy metal contamination—a critical requirement for pharmaceutical intermediates.

Workflow Prep 1. Schlenk Setup (Strictly Anaerobic) React 2. Catalyst Addition (Pd source + Ligand) Prep->React Monitor 3. LCMS/TLC Monitoring (Check against internal std) React->Monitor Quench 4. Quench & Scavenge (Thiol resin for Pd removal) Monitor->Quench Purify 5. Chromatography (Yield Calculation) Quench->Purify

Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Protocol A: High-Efficacy Suzuki-Miyaura Coupling (Pd/SPhos)
  • Preparation (Anaerobic Control): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-methoxypyridine (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol). Add dodecane (0.1 equiv) as an internal standard for GC monitoring.

  • Catalyst Loading: Add Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd) and SPhos (0.02 equiv, 2 mol%).

  • Solvent Addition & Degassing: Add anhydrous toluene (5.0 mL). Seal the flask with a septum and degas the mixture via the freeze-pump-thaw method (3 cycles) to completely remove dissolved oxygen, which rapidly degrades the active L1​Pd(0) species.

  • Reaction Execution: Heat the mixture to 100°C under a positive pressure of argon.

  • Self-Validation (Monitoring): After 2 hours, withdraw a 10 µL aliquot, dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-FID. The reaction is complete when the ratio of the product peak to the dodecane internal standard stabilizes.

  • Workup & Scavenging: Cool to room temperature. Dilute with ethyl acetate (10 mL) and add a silica-based thiol scavenger (e.g., SiliaMetS Thiol, 3 equiv relative to Pd) to sequester residual palladium. Stir for 1 hour, filter through Celite, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the biaryl product.

Protocol B: Buchwald-Hartwig Amination (Pd/Xantphos)
  • Preparation: Inside an argon-filled glovebox, charge a vial with 2-chloro-4-methoxypyridine (1.0 equiv, 1.0 mmol), morpholine (1.5 equiv, 1.5 mmol), and finely powdered, anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol). Note: Cs₂CO₃ is preferred over NaOtBu here to prevent potential nucleophilic attack by the tert-butoxide on the pyridine ring.

  • Catalyst Loading: Add Pd₂(dba)₃ (0.025 equiv, 2.5 mol%) and Xantphos (0.05 equiv, 5 mol%).

  • Reaction Execution: Add anhydrous 1,4-dioxane (5.0 mL). Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100°C for 12 hours.

  • Self-Validation & Workup: Monitor via LCMS. Upon complete consumption of the starting material, cool the reaction, dilute with dichloromethane, and wash with water. Extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via chromatography.

References

  • The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

  • Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity Source: PubMed Central (PMC) URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PubMed Central (PMC) URL:[Link]

  • Heterocyclic amine derivatives (WO2012126922A1)
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines Source: ResearchGate URL:[Link]

Sources

Comparative

Comparative Analysis of Reaction Kinetics for 2-Chloro-4-methoxypyridine Substitution: A Guide for Researchers and Drug Development Professionals

The functionalization of pyridine scaffolds is a critical endeavor in the synthesis of novel therapeutics and agrochemicals. This guide provides a detailed analysis of the reaction kinetics associated with nucleophilic a...

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of pyridine scaffolds is a critical endeavor in the synthesis of novel therapeutics and agrochemicals. This guide provides a detailed analysis of the reaction kinetics associated with nucleophilic aromatic substitution (SNAr) on 2-chloro-4-methoxypyridine. By objectively comparing its reactivity with alternative substrates and exploring the influence of various reaction parameters, this document aims to equip researchers with the necessary insights for rational reaction design and optimization.

The Foundation: Nucleophilic Aromatic Substitution on Pyridines

The pyridine ring, an electron-deficient heterocycle, is inherently activated towards attack by nucleophiles. This reactivity is particularly pronounced at the 2- and 4-positions, as the nitrogen atom can effectively stabilize the negative charge in the resulting intermediate, known as a Meisenheimer complex.[1] The SNAr mechanism, a two-step addition-elimination process, is the predominant pathway for these transformations.[2][3]

The kinetics of these reactions are governed by several key factors:

  • Leaving Group Ability: The facility with which the leaving group departs is crucial.

  • Ring Substituents: Electron-withdrawing groups enhance the electrophilicity of the pyridine ring, accelerating the reaction, while electron-donating groups can have the opposite effect.[4]

  • Nucleophile Strength: More potent nucleophiles generally lead to faster reaction rates.

  • Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of the transition state.

The Unique Profile of 2-Chloro-4-methoxypyridine

2-Chloro-4-methoxypyridine presents an interesting case due to the opposing electronic effects of its substituents. The chlorine atom at the 2-position serves as a competent leaving group, while the methoxy group at the 4-position exhibits an electron-donating resonance effect and an electron-withdrawing inductive effect.[5] This electronic dichotomy influences the overall reactivity of the molecule in SNAr reactions.

Comparative Kinetic Data: A Quantitative Look

To illustrate the relative reactivity of 2-chloro-4-methoxypyridine, the following table summarizes second-order rate constants for its reaction with various nucleophiles, alongside data for related pyridine substrates.

ElectrophileNucleophileSolventTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)
2-Chloro-4-methoxypyridine PiperidineMethanol501.8 x 10⁻⁴
2-Chloro-4-methoxypyridine Sodium MethoxideMethanol509.2 x 10⁻⁵
2-ChloropyridinePiperidineMethanol504.5 x 10⁻⁵
2-Chloro-5-nitropyridinePiperidineMethanol503.1 x 10⁻²

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes.

Analysis: The data reveals that the methoxy group in 2-chloro-4-methoxypyridine provides a modest activating effect compared to the unsubstituted 2-chloropyridine. However, its activating influence is significantly less pronounced than that of a strongly electron-withdrawing nitro group, as seen in the case of 2-chloro-5-nitropyridine.

Experimental Protocols for Kinetic Analysis

Accurate and reproducible kinetic data are paramount for mechanistic understanding and process optimization. The following outlines a robust workflow for determining the reaction kinetics of 2-chloro-4-methoxypyridine substitution.

Workflow for Kinetic Measurement

sn_ar_mechanism reactants 2-Chloro-4-methoxypyridine + Nu⁻ intermediate Meisenheimer Complex reactants->intermediate k₁ (rate-determining) intermediate->reactants k₋₁ products Substituted Product + Cl⁻ intermediate->products k₂ (fast)

Caption: The addition-elimination mechanism of the SNAr reaction.

Recent advancements have led to the development of quantitative models that can predict the relative reactivity of various (hetero)aryl chlorides in SNAr reactions. [6]These models often utilize descriptors such as the free energies of activation (ΔG‡) and can be invaluable for in silico screening of potential substrates and reaction conditions.

Conclusion

The reaction kinetics of 2-chloro-4-methoxypyridine in nucleophilic aromatic substitution are influenced by a combination of factors, with the electronic nature of the methoxy group playing a nuanced role. While not as strongly activating as a nitro group, the methoxy substituent does render the pyridine ring more susceptible to nucleophilic attack compared to the unsubstituted analogue. A thorough understanding of the underlying kinetics, facilitated by robust experimental protocols, is essential for the effective utilization of this versatile building block in the synthesis of complex molecules.

References

Sources

Validation

Comparative Analytical Strategies for the Structural Elucidation of By-Products in 2-Chloro-4-methoxypyridine Hydrochloride Synthesis

The synthesis of 2-chloro-4-methoxypyridine hydrochloride—a critical intermediate in the development of anti-inflammatory and anti-cancer pharmaceuticals [1]—presents a classic challenge in synthetic organic chemistry: r...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-chloro-4-methoxypyridine hydrochloride—a critical intermediate in the development of anti-inflammatory and anti-cancer pharmaceuticals [1]—presents a classic challenge in synthetic organic chemistry: regiocontrol. The standard synthetic route involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine with sodium methoxide [2]. While the C4 position is generally more reactive toward nucleophilic attack, the reaction inherently generates a complex impurity profile containing the target API intermediate, the regioisomeric by-product (4-chloro-2-methoxypyridine), and the over-reaction by-product (2,4-dimethoxypyridine).

For drug development professionals, differentiating these isobaric by-products is a major analytical hurdle. This guide objectively compares the performance of leading analytical platforms—High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—in elucidating these structures, providing self-validating experimental protocols to ensure absolute structural certainty.

Synthesis SM 2,4-Dichloropyridine (Starting Material) Reagent NaOMe / MeOH (S_NAr Methoxylation) SM->Reagent Target 2-Chloro-4-methoxypyridine (Target Intermediate) Reagent->Target C4 Attack (Major) BP1 4-Chloro-2-methoxypyridine (Regioisomer By-product) Reagent->BP1 C2 Attack (Minor) BP2 2,4-Dimethoxypyridine (Over-reaction By-product) Reagent->BP2 Dual Attack (Excess)

Logical mapping of methoxylation pathways generating regioisomeric pyridine by-products.

Platform Comparison: LC-HRMS vs. NMR vs. GC-MS

To establish a robust control strategy for 2-chloro-4-methoxypyridine hydrochloride, laboratories must select analytical tools based on their specific elucidation capabilities.

LC-HRMS/MS (High-Resolution Mass Spectrometry)
  • Performance Profile: Exceptional sensitivity and high throughput. It is the optimal platform for detecting the over-reaction by-product (2,4-dimethoxypyridine, m/z 140.07).

  • The Limitation: Soft ionization techniques like Electrospray Ionization (ESI) [3] produce near-identical fragmentation patterns for the exact-mass regioisomers 2-chloro-4-methoxypyridine and 4-chloro-2-methoxypyridine (m/z 144.02). Without highly purified reference standards, LC-HRMS can separate the peaks chromatographically but cannot definitively assign the regiochemistry de novo.

1D and 2D NMR Spectroscopy (600 MHz)
  • Performance Profile: The undisputed gold standard for absolute structural elucidation. While less sensitive than MS, NMR provides direct evidence of atomic connectivity.

  • The Advantage: The electron-withdrawing nitrogen atom of the pyridine ring heavily deshields the α-protons (C2, C6), shifting them downfield, while electron-donating methoxy groups shift adjacent signals upfield [4]. By utilizing 2D HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), analysts can map the exact position of the methoxy group relative to the pyridine nitrogen, achieving self-validating structural proof.

GC-FID/MS (Gas Chromatography)
  • Performance Profile: Highly effective for volatile pyridine derivatives. Pyridines often suffer from peak tailing on reverse-phase LC columns due to secondary interactions with residual silanols [3]. GC provides an orthogonal separation mechanism, ensuring that no co-eluting regioisomers are masked beneath the main API peak.

Quantitative Data Summary

The following table summarizes the diagnostic analytical markers used to differentiate the target intermediate from its synthesis by-products.

CompoundStructural RoleExact Mass[M+H]⁺LC-MS ESI⁺ ProfileKey ¹H NMR Diagnostic (CDCl₃)
2-Chloro-4-methoxypyridine Target Intermediate144.0211High response, moderate retentionH-6 (α-proton) ~8.2 ppm (d); NOE to H-3 & H-5
4-Chloro-2-methoxypyridine Regioisomer By-product144.0211High response, later retentionH-6 (α-proton) ~8.1 ppm (d); NOE to H-3 only
2,4-Dimethoxypyridine Over-reaction By-product140.0706High response, early retentionH-6 (α-proton) ~7.9 ppm (d); NOE to H-3 & H-5

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each critical parameter.

Protocol 1: LC-HRMS/MS Impurity Profiling

Objective: Chromatographic resolution and accurate mass confirmation of the crude synthesis mixture.

  • Sample Preparation: Dissolve 1 mg of the crude reaction mixture in 1 mL of Methanol. Dilute 1:100 in initial mobile phase conditions. Validation step: Prepare a solvent blank to rule out system carryover.

  • Chromatographic Separation (Causality Focus):

    • Column: C18 (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Why pH 9.0? Pyridine derivatives are basic and highly polar. Under standard acidic conditions (e.g., 0.1% Formic Acid), the pyridine nitrogen protonates, leading to severe peak tailing and poor resolution [3]. A high-pH buffer keeps the molecule in its neutral state, ensuring sharp, Gaussian peaks.

  • MS Acquisition: Operate the Q-TOF in ESI+ mode. Set the mass range to 50–500 m/z. Validation step: Ensure mass accuracy of the internal calibrant is < 5 ppm.

Protocol 2: 2D NMR Structural Elucidation

Objective: Absolute regiochemical assignment of the isolated isobaric by-products.

  • Solvent Selection & Preparation: Dissolve 10 mg of the isolated by-product in 0.6 mL of CDCl₃ [3]. Transfer to a 5 mm high-precision NMR tube.

  • 1D ¹H and ¹³C Acquisition: Acquire standard 1D spectra. Validation step: Confirm the presence of the CDCl₃ residual solvent peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C) to calibrate chemical shifts.

  • 2D HMBC Acquisition (Causality Focus): Set the long-range coupling constant evolution time to 65 ms (optimized for ~8 Hz ³JCH couplings).

    • Why HMBC? It reveals 3-bond correlations. In 2-chloro-4-methoxypyridine, the methoxy protons will correlate to C4. In the regioisomer, they correlate to C2.

  • 2D NOESY Acquisition (Causality Focus): Set the mixing time to 300 ms.

    • Why NOESY? It maps through-space proximity. The methoxy protons of 2-chloro-4-methoxypyridine will show spatial correlations to both H-3 and H-5. Conversely, the methoxy protons of 4-chloro-2-methoxypyridine will only show a correlation to H-3, definitively proving the regiochemistry.

Analytical Decision Workflow

The integration of these platforms forms a comprehensive decision tree for impurity control in pyridine syntheses.

Workflow Start Crude Synthesis Mixture LCMS LC-HRMS Analysis (Mass & Purity Profiling) Start->LCMS Isobaric Isobaric Peaks Present? (m/z 144.02) LCMS->Isobaric NMR 1D/2D NMR Spectroscopy (HMBC & NOESY) Isobaric->NMR Yes (Regioisomers) GC GC-FID / MS (Orthogonal Separation) Isobaric->GC No (Standard By-products) Elucidated Definitive Structural Elucidation NMR->Elucidated GC->Elucidated

Orthogonal analytical workflow for the structural elucidation of isobaric pyridine by-products.

References

  • [2] Preparation of a Corticotropin-Releasing Factor Antagonist by Nucleophilic Aromatic Substitution and Copper-Mediated Ether Formation. ResearchGate. Available at: [Link]

Sources

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